molecular formula C7H4BrNS2 B1288300 4-Bromo-2-mercaptobenzothiazole CAS No. 1083181-41-2

4-Bromo-2-mercaptobenzothiazole

Cat. No.: B1288300
CAS No.: 1083181-41-2
M. Wt: 246.2 g/mol
InChI Key: CNIJVNGILLYJHJ-UHFFFAOYSA-N
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Description

4-Bromo-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H4BrNS2 and its molecular weight is 246.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3H-1,3-benzothiazole-2-thione
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InChI

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJVNGILLYJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600346
Record name 4-Bromo-1,3-benzothiazole-2(3H)-thione
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Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-41-2
Record name 4-Bromo-2(3H)-benzothiazolethione
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Record name 4-Bromo-1,3-benzothiazole-2(3H)-thione
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Record name 4-bromo-1,3-benzothiazole-2-thiol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Bromo-2-mercaptobenzothiazole, a key intermediate for researchers, scientists, and professionals in drug development. The document outlines a two-step synthesis, commencing with the formation of the 2-mercaptobenzothiazole (MBT) core, followed by a regioselective bromination. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the synthesis of the foundational 2-mercaptobenzothiazole (MBT) molecule from aniline, carbon disulfide, and sulfur. This is a well-established industrial process. The subsequent step introduces a bromine atom at the 4-position of the benzothiazole ring through an electrophilic aromatic substitution reaction.

Synthesis_Pathway Aniline Aniline MBT 2-Mercaptobenzothiazole Aniline->MBT CS2 Carbon Disulfide CS2->MBT S Sulfur S->MBT Final_Product This compound MBT->Final_Product Brominating_Agent Brominating Agent (e.g., Br2 or NBS) Brominating_Agent->Final_Product

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the synthesis.

Table 1: Synthesis of 2-Mercaptobenzothiazole (MBT)

ParameterValueReference
ReactantsAniline, Carbon Disulfide, Sulfur[1][2]
Temperature240-255 °C[1]
Pressure9-10 MPa[1]
Reaction Time~5 hours[1]
Purity (Crude)~98.5%[1]
Final Purity>99%[1]
Yield77-94%[1][2]

Table 2: Proposed Bromination of 2-Mercaptobenzothiazole

ParameterProposed ConditionRationale/Reference
Substrate2-Mercaptobenzothiazole-
Brominating AgentN-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)[3][4]
SolventAcetonitrile, Acetic Acid, or Chlorobenzene[3][5]
Temperature0 °C to Room Temperature[3]
Reaction Time2-24 hours[3]
Expected RegioselectivityBromination at the 4- and 7-positions[6][7]
Estimated YieldModerate to GoodGeneral expectation for aromatic bromination

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 2-Mercaptobenzothiazole (MBT)

This protocol is based on established industrial synthesis methods.

Materials:

  • Aniline

  • Carbon Disulfide (CS₂)

  • Sulfur (S)

  • High-pressure autoclave reactor

  • Sodium hydroxide solution (for H₂S absorption)

  • Toluene (for extraction)

Procedure:

  • Charge a high-pressure stainless steel autoclave with aniline, carbon disulfide, and sulfur. A typical molar ratio is approximately 1:1.5:1 of aniline:CS₂:sulfur.

  • Seal the autoclave and begin heating the reaction mixture.

  • Raise the temperature to 240-255 °C and maintain the pressure at 9-10 MPa.[1]

  • Allow the reaction to proceed for approximately 5 hours.[1] During the reaction, hydrogen sulfide (H₂S) gas is produced and should be safely vented and absorbed into a sodium hydroxide solution.

  • After the reaction is complete, cool the reactor to a safe temperature and carefully release the pressure.

  • The crude 2-mercaptobenzothiazole is then subjected to purification. This can be achieved by high-low-temperature liquid-liquid extraction with toluene.[1]

  • Control the temperature of the extraction reactor to within 65 °C.[1]

  • Following extraction and solvent removal, a purity of over 99% and a yield of up to 87.5% can be achieved.[1]

MBT_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Reactants Charge Autoclave (Aniline, CS₂, S) Heating Heat to 240-255°C Maintain Pressure at 9-10 MPa Reactants->Heating Reaction React for ~5 hours Heating->Reaction Cooling Cool Reactor & Depressurize Reaction->Cooling Extraction Extract with Toluene Cooling->Extraction Solvent_Removal Remove Solvent Extraction->Solvent_Removal Final_Product 2-Mercaptobenzothiazole Solvent_Removal->Final_Product

Caption: Experimental workflow for the synthesis of 2-mercaptobenzothiazole.

Bromination of 2-Mercaptobenzothiazole to this compound

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-mercaptobenzothiazole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. It is important to note that this reaction may also yield the 7-bromo isomer, which would require careful separation.

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve MBT in Acetonitrile Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS Portion-wise Cool->Add_NBS Stir Stir at RT (4-24h) Add_NBS->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Evaporate Solvent Evaporation Wash_Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed experimental workflow for the bromination of 2-mercaptobenzothiazole.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring. The substitution pattern will influence the chemical shifts and coupling constants of the remaining protons.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the benzothiazole ring system, including the carbon bearing the bromine atom and the thiocarbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=S functional groups of the mercaptobenzothiazole core, as well as vibrations associated with the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the presence of bromine (characteristic isotopic pattern).

This guide provides a robust framework for the synthesis of this compound. Researchers should adhere to all laboratory safety protocols and may need to optimize the proposed bromination procedure to achieve the desired outcome.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the core physicochemical properties of 4-Bromo-2-mercaptobenzothiazole (C₇H₄BrNS₂), a halogenated heterocyclic compound belonging to the benzothiazole family. Due to the structural motifs present, this class of compounds is of significant interest in medicinal chemistry and materials science. This guide consolidates available data on its molecular characteristics, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

Quantitative data for this compound is not extensively published. The information presented below is based on available data for the target compound and its closely related analog, 5-Bromo-2-mercaptobenzothiazole, to provide a foundational profile. Researchers are advised to confirm these properties experimentally.

PropertyValue / InformationSource
IUPAC Name 4-Bromo-1,3-benzothiazole-2-thiol[1]
CAS Number 1083181-41-2[1]
Molecular Formula C₇H₄BrNS₂[1]
Molecular Weight 246.14 g/mol [2][3][4]
Appearance Expected to be a solid, likely pale yellow or tan powder.Inferred from analogs[5]
Melting Point Not experimentally reported in available literature.
Boiling Point Not experimentally reported; likely decomposes at high temperatures.Inferred from analogs[5][6]
Solubility Insoluble in water. Soluble in many organic solvents (e.g., DMSO, acetone, ethanol) and dilute alkali solutions.Inferred from analogs[6][7][8]
pKa Not experimentally reported. The thiol group suggests acidic properties. The pKa of the parent 2-mercaptobenzothiazole is 7.03.[6]

Spectroscopic Data Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a complete dataset for this specific isomer is not available, the expected spectral characteristics are outlined below based on its structure and data from related compounds.

Spectroscopy Type Expected Characteristics
¹H-NMR The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring. Their chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad singlet corresponding to the thiol (-SH) proton is also anticipated, which may exchange with D₂O.
¹³C-NMR The spectrum should display seven distinct carbon signals. The thione carbon (C=S) is expected at the low-field end of the spectrum (~160-200 ppm). Signals for the six aromatic carbons will appear in the typical aromatic region (110-150 ppm), with shifts influenced by the bromine and sulfur atoms.[9]
FT-IR Key vibrational bands are expected for N-H stretching (if in thione tautomeric form, ~3100-2800 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-S stretching (~700 cm⁻¹).[10][11] The C-Br stretch typically appears in the fingerprint region.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of sulfur or the thiazole ring components.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.

  • Heating: The sample is heated rapidly to approximately 20°C below the expected melting point, after which the heating rate is reduced to 1-2°C per minute.

  • Observation: The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

Methodology: Qualitative Assessment

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO, 5% NaOH, 5% HCl) in small portions.

  • Mixing: Shake the test tube vigorously for 1-2 minutes after each addition.

  • Observation: Visually inspect the mixture for the presence of undissolved solid. The compound is classified as soluble if no solid particles remain. For liquid-liquid systems, miscibility is determined by the presence of a single phase.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol group. Potentiometric titration is a common and accurate method for its determination.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise mass of the compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to a known concentration (e.g., 0.01 M).

  • Titration Setup: A calibrated pH meter is placed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration Process: The base is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis Protocols

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H, ¹³C, and other relevant 2D spectra are acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phase-corrected and referenced to an internal standard (typically tetramethylsilane, TMS, at 0.00 ppm).

3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (Solid): A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or a mull can be prepared with Nujol.

  • Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

  • Data Analysis: The spectrum, typically plotted as transmittance (%) versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

3.4.3 Mass Spectrometry (MS) MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. The molecular ion peak and isotopic distribution are analyzed to confirm the molecular formula.

Workflow Visualizations

The following diagrams illustrate standardized workflows for the synthesis and characterization of this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product A 2-Amino-3-bromothiophenol C Cyclocondensation Reaction (e.g., in Ethanol or DMF) A->C B Carbon Disulfide (CS2) B->C D Crude 4-Bromo-2- mercaptobenzothiazole C->D Yields E Work-up & Recrystallization (e.g., from Ethanol/Water) D->E Purify F Pure 4-Bromo-2- mercaptobenzothiazole E->F Isolate

Caption: A generalized synthetic workflow for this compound.

G cluster_physical Physical Properties cluster_spectro Spectroscopic Identity cluster_acidbase Chemical Properties start Purified Solid Sample mp Melting Point Analysis start->mp sol Solubility Screening start->sol ms Mass Spectrometry (Molecular Weight & Formula) start->ms end_node Comprehensive Physicochemical Profile mp->end_node sol->end_node nmr NMR Spectroscopy (¹H, ¹³C) (Structural Connectivity) ms->nmr Confirm Formula ir FT-IR Spectroscopy (Functional Groups) nmr->ir Confirm Structure pka pKa Determination (Titration) ir->pka Confirm Functional Group ir->end_node pka->end_node

Caption: Logical workflow for the physicochemical characterization of the compound.

References

An In-depth Technical Guide to 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-mercaptobenzothiazole, a halogenated derivative of the versatile 2-mercaptobenzothiazole core structure. This document details its chemical identity, including its CAS number and structure, and presents a detailed experimental protocol for its synthesis. While specific quantitative data on its physicochemical and biological properties are limited, this guide summarizes available information for the parent compound and related derivatives to provide a contextual understanding. Furthermore, potential signaling pathways that may be influenced by this class of compounds are discussed, offering a foundation for future research into its mechanism of action.

Chemical Identity and Structure

This compound is a substituted benzothiazole with a bromine atom at the 4-position of the benzene ring and a thiol group at the 2-position of the thiazole ring.

CAS Number: 1083181-41-2

IUPAC Name: 4-Bromo-1,3-benzothiazole-2-thiol

Chemical Formula: C₇H₄BrNS₂

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole (Parent Compound)

PropertyValueReference
Molecular Weight167.25 g/mol [1]
Melting Point177-181 °C[2]
AppearanceWhite to light yellow solid[2]
SolubilityInsoluble in water; soluble in ethanol, acetone, and ethyl acetate

Synthesis

A detailed experimental protocol for the synthesis of this compound is available, proceeding via a two-step synthesis starting from 2,6-dibromoaniline.

Experimental Protocol: Synthesis from 2,6-Dibromoaniline

Step 1: Thiazole Ring Formation to Yield this compound

This step involves the cyclization of 2,6-dibromoaniline with carbon disulfide.

  • Reactants:

    • 2,6-dibromoaniline (1 equivalent)

    • Carbon disulfide (CS₂)

  • Procedure:

    • The reaction is typically carried out under heat.

    • The mixture is heated for a specified duration to facilitate the cyclization and formation of the benzothiazole ring.

    • Following the reaction, the mixture is acidified using an acid such as 1N HCl.

    • The product is then extracted using an organic solvent, for example, ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified using column chromatography on silica gel with a hexane/ethyl acetate eluent system to yield pure this compound.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of benzothiazole derivatives has been widely investigated for various therapeutic applications, particularly as anticancer agents.[3] The introduction of a bromine atom at the 4-position can significantly influence the biological activity of the molecule.

Anticancer Activity of Brominated Benzothiazole Derivatives

Derivatives of 4-bromobenzothiazole have demonstrated potent anticancer activity through multiple mechanisms:[4]

  • Inhibition of Key Oncogenic Signaling Pathways: These compounds have been shown to target and inhibit pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

  • Disruption of DNA Replication and Repair: Some derivatives act as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: 4-bromobenzothiazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through the intrinsic mitochondrial pathway.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of related benzothiazole compounds, this compound could potentially modulate key signaling pathways involved in cancer progression. A logical workflow for investigating these interactions is presented below.

G cluster_0 Experimental Workflow cluster_1 Potential Signaling Pathways Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Purified Compound Hit Identification Hit Identification In vitro Screening->Hit Identification Active Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Lead Compound Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis EGFR_Pathway EGFR Signaling Pathway Signaling Pathway Analysis->EGFR_Pathway Topoisomerase_Inhibition Topoisomerase Inhibition Signaling Pathway Analysis->Topoisomerase_Inhibition Apoptosis_Pathway Intrinsic Apoptosis Pathway Signaling Pathway Analysis->Apoptosis_Pathway

Caption: Logical workflow for investigating the biological activity of this compound.

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an anticancer agent, based on the activities of related compounds, is depicted below.

G This compound This compound EGFR EGFR This compound->EGFR Inhibition Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival DNA_Damage DNA Damage Topoisomerase->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated anticancer signaling pathway for this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. While specific data on its biological activities and physicochemical properties are currently sparse, the well-documented anticancer properties of the broader benzothiazole class, particularly brominated derivatives, suggest that it is a promising candidate for further research. The provided synthetic protocol and the outlined potential mechanisms of action offer a solid starting point for researchers and scientists to explore the therapeutic potential of this compound. Future studies should focus on generating comprehensive physicochemical and biological data, including its effects on various cancer cell lines and its specific interactions with key signaling pathways.

References

Spectral Data of 4-Bromo-2-mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-mercaptobenzothiazole. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the well-characterized parent molecule, 2-mercaptobenzothiazole, and predicts the spectral characteristics of the 4-bromo derivative. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a workflow for the synthesis and characterization of novel compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, material science, and drug development.

Introduction

This compound is a halogenated derivative of 2-mercaptobenzothiazole, a molecule of significant industrial and pharmaceutical interest. The parent compound is widely used as a vulcanization accelerator in the rubber industry and its derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents. The introduction of a bromine atom at the 4-position of the benzothiazole ring is expected to modulate the molecule's physicochemical and biological properties. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control.

Physicochemical Properties

PropertyValue
IUPAC Name4-Bromo-1,3-benzothiazole-2-thiol
CAS Number1083181-41-2
Molecular FormulaC₇H₄BrNS₂
Molecular Weight246.15 g/mol
AppearancePale yellow solid (predicted)

Spectral Data

The following sections present the experimental spectral data for the parent compound, 2-mercaptobenzothiazole, and a detailed prediction for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. The bromine atom at the 4-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H-5, H-6, and H-7). The proton ortho to the bromine (H-5) is expected to be a doublet, the proton meta to the bromine (H-6) a triplet (or doublet of doublets), and the proton para to the bromine (H-7) a doublet. The exact chemical shifts would require experimental determination or high-level computational modeling. The broad singlet for the N-H proton is also expected.

3.1.2. Experimental ¹H NMR Spectral Data for 2-Mercaptobenzothiazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1HN-H
7.50 - 7.30m2HAr-H
7.25 - 7.05m2HAr-H

3.1.3. Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound will show seven distinct signals. The most significant change compared to the parent compound will be the chemical shift of the carbon atom directly bonded to the bromine (C-4), which is expected to be in the range of 110-120 ppm. The chemical shifts of the other aromatic carbons will also be affected by the bromo-substituent.

3.1.4. Experimental ¹³C NMR Spectral Data for 2-Mercaptobenzothiazole [1]

Chemical Shift (δ) ppmAssignment
178.1C=S
152.9C-S-N
135.4Ar-C
126.3Ar-CH
123.9Ar-CH
121.6Ar-CH
121.0Ar-CH
Infrared (IR) Spectroscopy

3.2.1. Predicted IR Spectral Data for this compound

The IR spectrum of this compound is expected to be similar to that of 2-mercaptobenzothiazole, with some key differences. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The aromatic C-H out-of-plane bending vibrations will also be shifted due to the substitution pattern.

3.2.2. Experimental IR Spectral Data for 2-Mercaptobenzothiazole [2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900Medium, BroadN-H stretch
1610MediumC=N stretch
1490StrongAromatic C=C stretch
1315StrongC-N stretch
1020StrongC=S stretch
745Strongo-disubstituted benzene
Mass Spectrometry (MS)

3.3.1. Predicted Mass Spectrum for this compound

The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) and the (M+2)⁺ peak will have a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is expected to involve the loss of the mercapto group and fragmentation of the benzothiazole ring.

3.3.2. Experimental Mass Spectral Data for 2-Mercaptobenzothiazole [5][6]

m/zRelative Intensity (%)Assignment
167100[M]⁺
13440[M-SH]⁺
10835[C₆H₄S]⁺
9620[C₅H₄S]⁺
6950[C₃H₃S]⁺

Experimental Protocols

The following are general protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.[7][8] Samples would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm⁻¹.[7] The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph. The ionization energy would be set to 70 eV.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a novel compound like this compound.

Synthesis and Characterization Workflow General Workflow for Synthesis and Spectral Characterization A Starting Materials B Synthesis (e.g., Bromination of 2-aminothiophenol followed by cyclization) A->B Reaction C Purification (e.g., Recrystallization, Chromatography) B->C Crude Product D Structure Elucidation C->D Pure Compound E NMR (1H, 13C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Final Characterized Compound E->H F->H G->H

Caption: A flowchart illustrating the general steps involved from starting materials to a fully characterized chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. By leveraging the well-established data of the parent compound, 2-mercaptobenzothiazole, we have outlined the expected NMR, IR, and MS characteristics of the 4-bromo derivative. The provided experimental protocols and workflow serve as a practical guide for researchers working on the synthesis and characterization of this and other novel benzothiazole derivatives. The information contained herein is intended to facilitate future research and development in areas where this class of compounds shows promise.

References

The Solubility Profile of 4-Bromo-2-mercaptobenzothiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-mercaptobenzothiazole. A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This is not uncommon for specialized chemical compounds.

Therefore, this guide presents detailed, standardized experimental protocols for determining the solubility of this compound. Furthermore, to provide a valuable point of reference, this document includes qualitative and quantitative solubility data for the structurally analogous parent compound, 2-mercaptobenzothiazole (MBT). This information can serve as a useful starting point for solvent selection and experimental design.

Factors Influencing Solubility

The solubility of a compound is governed by a variety of factors, primarily the physicochemical properties of both the solute (this compound) and the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The presence of the bromine atom and the mercapto and thiazole groups in this compound will influence its polarity and potential for hydrogen bonding, thereby affecting its solubility in different organic solvents.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity solubility Solubility of This compound polarity->solubility h_bonding Hydrogen Bonding h_bonding->solubility molecular_size Molecular Size molecular_size->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of an organic compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis: Accurately dilute the filtered sample with the chosen solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus absorbance or peak area should be used for quantification.

  • Calculation of Solubility: Calculate the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

start Start: Excess Solid and Solvent equilibration Equilibration with Agitation (Constant Temperature) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Syringe Sampling of Supernatant settling->sampling filtration Filtration (e.g., 0.45 µm filter) sampling->filtration analysis Analysis (e.g., HPLC, UV-Vis) filtration->analysis end End: Determine Solubility analysis->end

Caption: Experimental workflow for the isothermal shake-flask method.

Solubility Data for 2-Mercaptobenzothiazole (Analogue)

The following table summarizes the available quantitative solubility data for 2-mercaptobenzothiazole (MBT) in various organic solvents. This data is provided as a reference and may offer insights into the potential solubility of this compound. However, it is crucial to experimentally determine the solubility of the target compound for accurate results.

SolventTemperature (°C)Solubility (g/L)Reference
AcetoneNot Specified100[1]
Ethyl AlcoholNot Specified20[1]
BenzeneNot SpecifiedSoluble[2]
ChloroformNot SpecifiedSoluble[1]
EtherNot SpecifiedSlightly Soluble[2]
Glacial Acetic AcidNot SpecifiedSlightly Soluble[2]
Water200.117[2]

Disclaimer: The data presented in this table is for 2-mercaptobenzothiazole, not this compound. The substitution of a hydrogen atom with a bromine atom can significantly alter the solubility of the compound. This data should be used for estimation purposes only.

Conclusion

References

An In-depth Technical Guide to 4-Bromo-2-mercaptobenzothiazole: Synthesis, Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-mercaptobenzothiazole, a halogenated derivative of the versatile 2-mercaptobenzothiazole scaffold. This document details its chemical properties, provides a step-by-step synthesis protocol, and explores its potential biological activities based on the known mechanisms of related compounds. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for quick reference and comparison.

PropertyValueSource(s)
Chemical Formula C₇H₄BrNS₂[1]
Molecular Weight 246.15 g/mol
CAS Number 1083181-41-2[1]
Physical State Solid[2]
Purity >98% (typical)[2]
IUPAC Name 4-Bromo-1,3-benzothiazole-2-thiol[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure involves the cyclization of 2,6-dibromoaniline with carbon disulfide.

Experimental Protocol: Thiazole Ring Formation

Materials:

  • 2,6-Dibromoaniline

  • Carbon Disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromoaniline (1 equivalent) in toluene.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) and carbon disulfide (2 equivalents) to the solution.

  • Heat the reaction mixture to 150°C and maintain this temperature for 16 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound A 2,6-Dibromoaniline C Cyclization (150°C, 16h) A->C B Carbon Disulfide (CS₂) + DBU in Toluene B->C D This compound C->D

A simplified workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzothiazole derivatives is known to possess significant antimicrobial and anticancer properties.[4][5][6] The introduction of a bromine atom can modulate the biological activity of the parent compound.[7]

Potential Antimicrobial Mechanism of Action

Many antimicrobial agents function by inhibiting essential bacterial enzymes. Benzothiazole derivatives have been shown to act as inhibitors of various bacterial enzymes, such as those involved in cell wall synthesis or virulence factor regulation.[8][9] A plausible mechanism of action for this compound is the inhibition of a key bacterial enzyme, thereby disrupting a critical metabolic or structural pathway and leading to bacterial cell death or inhibition of growth.

The following diagram illustrates a generalized mechanism of enzyme inhibition by a benzothiazole derivative.

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Action cluster_0 Bacterial Cell A This compound (Inhibitor) E Inhibited Enzyme A->E B Essential Bacterial Enzyme (e.g., LD-carboxypeptidase) D Enzyme-Substrate Complex B->D B->E C Substrate C->D F Essential Product D->F Normal Reaction G Inhibition of Essential Pathway E->G Blocks Reaction H Bacterial Cell Death or Growth Inhibition G->H

Generalized mechanism of bacterial enzyme inhibition by a benzothiazole derivative.

References

The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the prominent biological activities of benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. The guide is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways to aid in drug discovery and development efforts.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ID/ReferenceDerivative ClassCancer Cell LineIC50 (µM)
Derivative 1 [4]Indole based hydrazine carboxamideHT29 (Colon)0.015
H460 (Lung)0.28
A549 (Lung)1.53
MDA-MB-231 (Breast)0.68
Derivative 2 [4]Naphthalimide derivativeHT-29 (Colon)3.72
A549 (Lung)4.074
MCF-7 (Breast)7.91
Derivative 3 [4]Oxothiazolidine basedHeLa (Cervical)9.76
Compound 15g [5]ortho-hydroxy N-carbamoylhydrazoneNCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-2310.14 - 0.98
Compound 16b [5]ortho-hydroxy N-carbamoylhydrazoneNCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-2310.14 - 0.98
Compound A [6]2-substituted benzothiazole (nitro)HepG2 (Liver)56.98 (24h), 38.54 (48h)
Compound B [6]2-substituted benzothiazole (fluoro)HepG2 (Liver)59.17 (24h), 29.63 (48h)
Derivative 4l [1]PhenylacetamidePancreatic and Paraganglioma cell linesLow micromolar
Key Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways. These include the EGFR, PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation and survival.[7] Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition EGF EGF EGF->EGFR

EGFR signaling pathway and its inhibition by benzothiazole derivatives.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its hyperactivation is common in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

PI3K/Akt/mTOR pathway inhibited by certain benzothiazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzothiazole derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Benzothiazole derivatives have shown significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12][13] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Compound 3 [12]S. aureus50
B. subtilis25
E. coli25
Compound 4 [12]S. aureus50
B. subtilis25
E. coli25
Compound 8 [13]S. aureus200-300
L. monocytogenes200-300
P. aeruginosa200-300
E. coli200-300
S. typhimurium200-300
Thiazole/Oxazole Derivatives [11]S. aureus60-63
B. subtilis75
E. coli105
S. typhi110
P. aeruginosa110
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Benzothiazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Spread a lawn of the microbial inoculum evenly onto the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzothiazole derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticonvulsant Activity

Several benzothiazole derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[14][15] Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.

Quantitative Data for Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity of selected benzothiazole derivatives, typically measured as the median effective dose (ED50) in the maximal electroshock (MES) seizure test.

Compound ID/ReferenceAnimal ModelED50 (mg/kg)
Compound 5i [16][17][18][19]Mouse (MES test)50.8
Compound 5j [16][17][18][19]Mouse (MES test)54.8
Compound 2a [20]Mouse (Isoniazid-induced seizures)24.3
Rat (Isoniazid-induced seizures)15.9
Substituted 2-benzothiazolamines [21]Mouse (MES assay)Active
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal or ear-clip electrodes

  • Benzothiazole derivative (test compound)

  • Vehicle (e.g., saline, Tween 80)

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions for at least 3-4 days before the experiment.

  • Compound Administration: Administer the benzothiazole derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A positive control group receiving a standard anticonvulsant drug is also included.

  • Seizure Induction: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from tonic hindlimb extension, is calculated using probit analysis.

Anti-inflammatory Activity

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in various in vivo models of inflammation. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation.[22][23] Inhibition of this pathway is a major target for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation of IκB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes NFkB_IkB NF-κB-IκB (Inactive complex) Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates

Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Benzothiazole derivative (test compound)

  • Vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Fasting: Divide the animals into groups and fast them overnight before the experiment.

  • Compound Administration: Administer the benzothiazole derivative, vehicle, or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antidiabetic Activity

Certain benzothiazole derivatives have shown promising antidiabetic activity by targeting key enzymes and pathways involved in glucose metabolism.[24][25][26]

Quantitative Data for Antidiabetic Activity

The following table provides data on the in vitro enzyme inhibitory activity of selected benzothiazole derivatives.

Compound ID/ReferenceEnzymeIC50 (µM)
Benzothiazole-coumarin hybrids [25]α-glucosidase and DPP-IVVaries
Thiazolidinone derivatives [26]Carbohydrate-hydrolyzing enzymesVaries
Key Mechanisms in Antidiabetic Activity

The antidiabetic effects of some benzothiazole derivatives are attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

AMPK_Activation Benzothiazole Benzothiazole Derivative AMPK AMPK Benzothiazole->AMPK activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

Activation of AMPK by benzothiazole derivatives leading to antidiabetic effects.
Experimental Protocol: α-Amylase Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Benzothiazole derivative (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix the benzothiazole derivative solution (at various concentrations) with the α-amylase solution. Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the starch solution to the mixture to start the enzymatic reaction and incubate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding DNSA reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the test compound. The IC50 value can be determined from the dose-response curve.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The information presented in this technical guide, including the compiled quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships and mechanisms of action of benzothiazole derivatives will be instrumental in designing and developing next-generation drugs with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, epilepsy, inflammation, and diabetes. Further exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

reaction mechanism of 4-Bromo-2-mercaptobenzothiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the formation of 4-Bromo-2-mercaptobenzothiazole, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a significant scaffold in medicinal chemistry and industrial applications. The incorporation of a bromine atom onto the benzothiazole core can modulate the molecule's lipophilicity, metabolic stability, and biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document provides a detailed examination of the reaction mechanism for its formation, a comprehensive experimental protocol, and relevant quantitative data for related compounds.

Core Reaction Mechanism

The formation of this compound can be effectively achieved through a base-promoted tandem reaction involving an appropriately substituted o-haloaniline and carbon disulfide. A highly plausible and documented route starts from 2,6-dibromoaniline.[1] The mechanism, facilitated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), involves a sequence of nucleophilic addition and intramolecular nucleophilic aromatic substitution (SNAr).[2]

The key steps are outlined as follows:

  • Deprotonation & Dithiocarbamate Formation : The base (DBU) abstracts a proton from the amine group of 2,6-dibromoaniline. The resulting anilide anion then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate.

  • Intramolecular SNAr Cyclization : The dithiocarbamate intermediate undergoes an intramolecular SNAr reaction. One of the sulfur atoms attacks the carbon atom bearing a bromine substituent at the ortho position. This cyclization displaces the bromide ion and leads to the formation of the five-membered thiazole ring fused to the benzene ring.

  • Tautomerization : The resulting molecule exists in tautomeric equilibrium between the thiol form and the more stable thione form. The product is predominantly the thione, correctly named 4-Bromo-1,3-benzothiazole-2(3H)-thione, though it is commonly referred to by its mercapto tautomer name.

The overall reaction transforms 2,6-dibromoaniline into the target benzothiazole structure, with one bromine atom being displaced and the other remaining at what becomes the 4-position of the final product.

Reaction_Mechanism Reaction Mechanism for this compound Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2,6-Dibromoaniline int1 Dithiocarbamate Salt r1:e->int1:w 1. Nucleophilic Attack on CS₂ r2 Carbon Disulfide (CS₂) r2:e->int1:w r3 DBU (Base) r3->r1 Deprotonation int2 Cyclized Intermediate int1:e->int2:w 2. Intramolecular SₙAr (-Br⁻) p1 This compound (Thione Tautomer) int2:e->p1:w 3. Tautomerization

Caption: Reaction mechanism pathway from reactants to the final product.

Experimental Protocols

The following section details a laboratory-scale protocol for the synthesis of this compound from 2,6-dibromoaniline.[1]

Materials and Reagents:

  • 2,6-Dibromoaniline

  • Carbon Disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dibromoaniline (1.0 equivalent) in toluene. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents : To the solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) followed by carbon disulfide (2.0 equivalents).

  • Heating : Heat the reaction mixture to 150°C and maintain this temperature for 16 hours with continuous stirring.

  • Monitoring : The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup :

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture by adding 1N HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 4-bromo-2-mercapto-1,3-benzothiazole.

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Dissolve 2,6-dibromoaniline in Toluene (Inert atm) add_reagents 2. Add DBU and CS₂ setup->add_reagents heat 3. Heat at 150°C for 16h add_reagents->heat cool 4. Cool to Room Temp heat->cool acidify 5. Acidify with 1N HCl cool->acidify extract 6. Extract with Ethyl Acetate acidify->extract wash_dry 7. Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate 8. Concentrate under Reduced Pressure wash_dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Step-by-step workflow of the synthesis and purification process.

Quantitative Data Analysis

Compound NameStarting MaterialsReagentsYield (%)Reference
4-Bromo-2-mercapto-6-methyl-benzothiazole 2,4-Dibromo-6-methyl-benzothiazoleSodium hydrogensulfide, Methanol84%PrepChem.com[1]
6-Bromo-2-(4-nitrophenyl)-benzothiazole 2-Amino-5-bromothiophenol, 4-Nitrobenzoyl chloridePyridine85-95%BenchChem[3]
2-Mercaptobenzothiazole (MBT) Aniline, Carbon Disulfide, SulfurNone (High T & P)87.5%MDPI[4]

Note: The data presented is for analogous compounds and should be used for comparative purposes only. Spectroscopic characterization using ¹H NMR, ¹³C NMR, and mass spectrometry would be required to confirm the structure and purity of the synthesized this compound.

References

Electrophilic Substitution on the Benzothiazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic structure and reactivity are central to its utility in the synthesis of a diverse array of biologically active compounds. Electrophilic aromatic substitution (EAS) on the benzene ring of the benzothiazole system is a fundamental class of reactions for its functionalization. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic substitution of the benzothiazole ring, with a focus on nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Reactivity and Regioselectivity

The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. The thiazole moiety is electron-withdrawing and deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. The directing effect of the thiazole ring is a crucial factor in determining the position of substitution. Electrophilic substitution on the unsubstituted benzothiazole ring predominantly occurs at the 4-, 5-, 6-, and 7-positions of the benzene ring. The precise isomer distribution is dependent on the nature of the electrophile and the reaction conditions.

Key Electrophilic Substitution Reactions

Nitration

Nitration of the benzothiazole ring is a well-established method for introducing a nitro group, a versatile functional group that can be further transformed into other functionalities.

Experimental Protocol: Nitration of 2-Aminobenzothiazole

This protocol describes the synthesis of 2-amino-6-nitrobenzothiazole.

  • Materials: 2-aminobenzothiazole, sulfuric acid (98%), nitric acid (70%).

  • Procedure:

    • Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 5°C using an ice bath.

    • Slowly add 19 ml of concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.

    • Stir the reaction mixture for 4-5 hours at room temperature.

    • Pour the reaction mixture onto crushed ice with continuous stirring.

    • Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-6-nitrobenzothiazole.

Quantitative Data for Nitration

SubstrateReagentsProduct(s)Yield (%)Isomer DistributionReference
BenzothiazoleHNO₃, H₂SO₄4-Nitrobenzothiazole, 5-Nitrobenzothiazole, 6-Nitrobenzothiazole, 7-Nitrobenzothiazole-4- (15%), 5- (15%), 6- (35%), 7- (35%)[Ward and Poesche, 1961]
2-PhenylbenzothiazoleCu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE2-(3-Nitrophenyl)benzothiazole85meta-selective on the phenyl ring[1]
2-(4-Methylphenyl)benzothiazoleCu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE2-(4-Methyl-3-nitrophenyl)benzothiazole82meta to the benzothiazole on the phenyl ring[1]
2-(4-Methoxyphenyl)benzothiazoleCu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE2-(4-Methoxy-3-nitrophenyl)benzothiazole78meta to the benzothiazole on the phenyl ring[1]
2-(4-Chlorophenyl)benzothiazoleCu(NO₃)₂·3H₂O, Ru₃(CO)₁₂, K₂S₂O₈, CF₃COOAg, DCE2-(4-Chloro-3-nitrophenyl)benzothiazole88meta to the benzothiazole on the phenyl ring[1]

Reaction Mechanism: Nitration

The nitration of benzothiazole follows the general mechanism of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile.

Nitration_Mechanism Benzothiazole Benzothiazole SigmaComplex Wheland Intermediate (Resonance Stabilized) Benzothiazole->SigmaComplex + NO₂⁺ Nitronium NO₂⁺ Nitrobenzothiazole Nitrobenzothiazole SigmaComplex->Nitrobenzothiazole - H⁺ Proton H⁺

Mechanism of Nitration on Benzothiazole.
Halogenation

Halogenation of the benzothiazole ring introduces halogen atoms, which are useful handles for further synthetic transformations such as cross-coupling reactions.

Experimental Protocol: Bromination of Benzothiazole to 2,6-Dibromobenzothiazole

This protocol describes a method for the dibromination of benzothiazole.

  • Materials: Benzothiazole, N-bromosuccinimide (NBS), titanium dioxide, chloroform, isopropanol.

  • Procedure:

    • Dissolve benzothiazole (0.1 mol) in 200 mL of chloroform in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

    • Heat the solution to reflux (approximately 50-55°C) with stirring.

    • Add N-bromosuccinimide (0.22 mol) and titanium dioxide (0.008 mol) to the flask.

    • Continue the reaction at reflux for 13-15 hours.

    • Cool the reaction mixture to room temperature and filter.

    • Wash the filtrate three times with 50 mL of saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain a pale yellow solid.

    • Recrystallize the solid from isopropanol to yield white crystals of 2,6-dibromobenzothiazole.

Experimental Protocol: Chlorination of 4-Chloroaniline to 2-Amino-6-chlorobenzothiazole

This protocol describes the synthesis of a chlorinated benzothiazole derivative.[2]

  • Materials: 4-Chloroaniline, potassium thiocyanate, bromine, glacial acetic acid.

  • Procedure:

    • Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

    • Add potassium thiocyanate (2.0 eq) and stir the mixture.

    • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

    • Stir the reaction for several hours, then pour into hot water.

    • Filter the precipitated hydrochloride salt and neutralize with a suitable base to obtain 2-amino-6-chlorobenzothiazole.[2]

Quantitative Data for Halogenation

SubstrateReagentsProduct(s)Yield (%)Reference
BenzothiazoleN-Bromosuccinimide, TiO₂, Chloroform2,6-Dibromobenzothiazole74.4 - 76.9[Chinese Patent CN105198834A]
4-ChloroanilineKSCN, Br₂, Acetic Acid2-Amino-6-chlorobenzothiazoleGood[2]

Reaction Mechanism: Halogenation

The halogenation of benzothiazole proceeds via the attack of a halogen electrophile (e.g., Br⁺ from NBS) on the electron-rich benzene ring.

Halogenation_Mechanism Benzothiazole Benzothiazole SigmaComplex Wheland Intermediate (Resonance Stabilized) Benzothiazole->SigmaComplex + X⁺ Halogen X⁺ HaloBenzothiazole Halobenzothiazole SigmaComplex->HaloBenzothiazole - H⁺ Proton H⁺

Mechanism of Halogenation on Benzothiazole.
Sulfonation

Sulfonation of benzothiazole introduces a sulfonic acid group, which can enhance water solubility and serve as a precursor for sulfonamides and other derivatives. Direct sulfonation of the benzene ring of unsubstituted benzothiazole is less commonly reported in detail compared to nitration and halogenation. However, methods for the synthesis of sulfonated benzothiazole derivatives are well-established.

Experimental Protocol: Synthesis of Sodium Benzo[d]thiazole-2-sulfinate

This protocol describes the synthesis of a sulfinate salt, a precursor to sulfonamides.

  • Materials: 2-Mercaptobenzothiazole, oxidizing agent (e.g., iodine or hydrogen peroxide), N-bromosuccinimide (NBS), sodium hydroxide, ethanol, tetrahydrofuran (THF).

  • Procedure:

    • Synthesis of Benzothiazole Disulfide: To a solution of 2-mercaptobenzothiazole in ethanol, add an oxidizing agent dropwise at room temperature and stir until the starting material is consumed. Collect the precipitate by filtration.

    • Formation of Methyl Benzo[d]thiazole-2-sulfinate: Suspend the benzothiazole disulfide in a suitable solvent. Cool the mixture in an ice bath and add NBS portion-wise.

    • Hydrolysis to Sodium Benzo[d]thiazole-2-sulfinate: Dissolve the intermediate in a mixture of THF and water. Add sodium hydroxide and stir at room temperature. After completion, the aqueous solution of the product can be used directly, or the solid can be isolated.

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow start 2-Mercaptobenzothiazole step1 Oxidative Coupling start->step1 intermediate1 Benzothiazole Disulfide step1->intermediate1 step2 Reaction with NBS intermediate1->step2 intermediate2 Sulfinate Intermediate step2->intermediate2 step3 Hydrolysis (NaOH) intermediate2->step3 product1 Sodium Benzo[d]thiazole-2-sulfinate step3->product1 step4 Reaction with Amine and NH₄I product1->step4 product2 Benzothiazole Sulfonamide step4->product2

Workflow for the synthesis of benzothiazole sulfonamides.
Friedel-Crafts Reactions

Friedel-Crafts reactions on the benzothiazole ring are challenging due to the deactivating nature of the thiazole moiety. The Lewis acid catalyst required for these reactions can also coordinate with the nitrogen and sulfur atoms of the thiazole ring, further reducing its reactivity.

Friedel-Crafts Acylation

While challenging, Friedel-Crafts acylation has been successfully performed on benzothiazole derivatives, particularly benzothiazolones.

Experimental Protocol: Benzoylation of 2(3H)-Benzothiazolone

This protocol describes the acylation at the 6-position of 2(3H)-benzothiazolone.

  • Materials: 2(3H)-Benzothiazolone, benzoyl chloride, aluminum chloride supported on silica gel (SiO₂-AlCl₃).

  • Procedure:

    • Combine 2(3H)-benzothiazolone (2 equivalents) and benzoyl chloride (3 equivalents) with SiO₂-AlCl₃ (0.03 mol) as the catalyst under solvent-free conditions.

    • Stir the mixture at 85°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, work up the reaction mixture to isolate the 6-benzoyl-2(3H)-benzothiazolone.

Quantitative Data for Friedel-Crafts Acylation

SubstrateAcylating AgentCatalystProductYield (%)Reference
2(3H)-BenzothiazoloneBenzoyl chlorideSiO₂-AlCl₃6-Benzoyl-2(3H)-benzothiazoloneGood[3]
2(3H)-BenzoxazoloneBenzoyl chlorideSiO₂-AlCl₃6-Benzoyl-2(3H)-benzoxazolone68[3]

Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation of the parent benzothiazole ring is not well-documented and is generally considered to be of limited synthetic utility due to the deactivating nature of the ring and potential side reactions. However, alkylation of more activated benzothiazole derivatives, such as benzothiazolones, has been reported.

Limitations of Friedel-Crafts Reactions on Benzothiazole

  • Deactivation: The electron-withdrawing nature of the thiazole ring deactivates the benzene ring towards electrophilic attack.

  • Catalyst Complexity: The Lewis acid catalyst can complex with the heteroatoms of the thiazole ring, inhibiting the reaction.

  • Harsh Conditions: The reactions often require harsh conditions, which can lead to low yields and side products.

  • Polyalkylation: In the case of alkylation, the product can be more reactive than the starting material, leading to multiple alkylations.[4]

Conclusion

Electrophilic substitution provides a fundamental pathway for the functionalization of the benzothiazole ring system. While the fused thiazole ring deactivates the benzene moiety towards electrophilic attack, reactions such as nitration and halogenation can be achieved with good regioselectivity and yields under appropriate conditions. Sulfonation is a viable route to introduce sulfur-containing functional groups, and while Friedel-Crafts reactions are generally challenging, they can be successfully applied to activated benzothiazole derivatives. This guide provides researchers with a solid foundation of the principles, experimental methodologies, and quantitative data to effectively utilize electrophilic substitution reactions in the synthesis of novel benzothiazole-based compounds for drug discovery and materials science.

References

Tautomeric Forms of 2-Mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (2-MBT) is a versatile heterocyclic compound with significant industrial and pharmaceutical applications. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature, existing in a dynamic equilibrium between a thiol and a thione form. This technical guide provides a comprehensive overview of the tautomeric forms of 2-MBT, focusing on their relative stability, spectroscopic characterization, and the experimental protocols for their study. Quantitative data from various analytical techniques are summarized, and key concepts are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Mercaptobenzothiazole (MBT) can exist in two primary tautomeric forms: the thiol form (benzo[d]thiazole-2-thiol) and the thione form (benzo[d]thiazole-2(3H)-thione). The position of the proton, either on the exocyclic sulfur atom or the endocyclic nitrogen atom, dictates the electronic and structural characteristics of the molecule, thereby influencing its reactivity and interaction with biological targets. Numerous studies, employing both experimental and computational methods, have consistently shown that the thione form is the more stable and predominant tautomer in the solid state and in various solvents.[1][2][3][4]

Tautomeric Equilibrium

The equilibrium between the thiol and thione forms of 2-MBT is a dynamic process influenced by factors such as solvent polarity and temperature. However, the equilibrium heavily favors the thione tautomer.

Figure 1: Tautomeric equilibrium of 2-mercaptobenzothiazole.

Quantitative Data on Tautomer Stability and Spectroscopic Properties

The predominance of the thione tautomer is supported by a wealth of spectroscopic and computational data. The following tables summarize key quantitative findings from the literature.

Computational Stability

Density Functional Theory (DFT) calculations have been instrumental in quantifying the relative stability of the two tautomers.

Computational MethodBasis SetEnergy Difference (Thione is more stable by)Reference
B3LYP6-311G**0.7–8.7 kcal/mol[2]
MP2(Full)6-31G(3df,2p)20.1 kJ mol⁻¹ (approx. 4.8 kcal/mol)[1]
TheoryNot Specified39 kJ/mol (approx. 9.3 kcal/mol)[3]
Spectroscopic Data

Spectroscopic techniques provide direct evidence for the dominance of the thione form in various states.

3.2.1. Infrared (IR) Spectroscopy

The presence of a C=S stretching vibration and the absence of a distinct S-H band are characteristic of the thione form.[5][6]

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Tautomer AssignmentReference
C=S stretch~1315-Thione[1]
N-H stretch~3100-3200-Thione[1]
S-H stretchNot observed-Thiol (absent)[6]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is particularly diagnostic, with the chemical shift of the C=S carbon being significantly different from that of a C-SH carbon.

NucleusSolventChemical Shift (δ, ppm)Tautomer AssignmentReference
¹³Cd₆-DMSO or CD₂Cl₂191Thione (C=S)[1]
¹³CNot Specified~151 (expected)Thiol (C-SH)[1]
¹Hd₆-DMSO13.7 (broad singlet)Thione (N-H)[1]

3.2.3. UV-Visible Spectroscopy

The electronic absorption spectra of 2-MBT are also consistent with the thione structure and are pH-dependent.[7][8]

Solvent/Conditionλmax (nm)Reference
Aqueous solution230-240, 308-320[7]
Dichloromethane279, 283, 285[9][10]

Experimental Protocols

Synthesis of 2-Mercaptobenzothiazole Derivatives

The following is a general procedure for the S-alkylation of 2-MBT, which proceeds via the more nucleophilic sulfur of the predominant thione tautomer's conjugate base.[10][11]

Synthesis_Workflow cluster_reagents Reagents & Solvents cluster_procedure Procedure MBT 2-Mercaptobenzothiazole Dissolve 1. Dissolve 2-MBT and NaHCO₃ in DMF at 60 °C MBT->Dissolve Base Sodium Bicarbonate Base->Dissolve Solvent Dimethylformamide (DMF) Solvent->Dissolve AlkylHalide Alkyl Halide (e.g., 2-chloroethyl acrylate) Add 2. Add alkyl halide dropwise AlkylHalide->Add Dissolve->Add Reflux 3. Reflux the mixture overnight Add->Reflux Wash 4. Wash with 5% NaOH (aq) Reflux->Wash Extract 5. Extract with diethyl ether Wash->Extract Dry 6. Dry organic layer (e.g., with MgSO₄) Extract->Dry Evaporate 7. Remove solvent under vacuum Dry->Evaporate Purify 8. Purify by flash chromatography Evaporate->Purify

Figure 2: General workflow for the synthesis of 2-MBT derivatives.

Detailed Methodology:

  • Dissolution: In a round-bottom flask, dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide (DMF). Heat the mixture to 60 °C with stirring.[10]

  • Addition of Alkylating Agent: To the solution, add the desired alkylating agent (e.g., 2-chloroethyl acrylate, 29 mmol) dropwise.[10]

  • Reaction: Reflux the reaction mixture overnight.

  • Work-up: After cooling to room temperature, wash the mixture with a 5% aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the final product by flash chromatography.

Characterization of Tautomeric Forms

4.2.1. Infrared (IR) Spectroscopy

  • Prepare a sample of 2-MBT as a KBr pellet or a nujol mull for solid-state analysis, or dissolve in a suitable solvent (e.g., CCl₄) for solution-phase analysis.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the presence of a strong C=S stretching band (around 1315 cm⁻¹) and a broad N-H stretching band (3100-3200 cm⁻¹), and the absence of a sharp S-H stretching band (around 2550 cm⁻¹).[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a sample of 2-MBT in a deuterated solvent such as d₆-DMSO or CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹³C spectrum, identify the signal for the C=S carbon at approximately 191 ppm.[1]

  • In the ¹H spectrum, identify the broad singlet corresponding to the N-H proton at around 13.7 ppm in d₆-DMSO.[1]

Conclusion

References

Methodological & Application

synthesis of 4-Bromo-2-mercaptobenzothiazole from 2,4-dibromo-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-2-mercaptobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2,4-dibromobenzothiazole, followed by a selective nucleophilic substitution to introduce the 2-mercapto group. This protocol is adapted from established procedures for analogous substituted benzothiazoles and is intended to provide a practical guide for laboratory synthesis.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the benzothiazole core is a key strategy in the development of novel therapeutic agents and functional materials. Specifically, this compound serves as a versatile building block for further chemical modifications. The presented synthetic route offers a practical approach for obtaining this valuable compound.

Chemical Reaction Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of 2,4-dibromobenzothiazole cluster_1 Step 2: Synthesis of this compound A 2-Amino-4-bromobenzothiazole B 2,4-dibromobenzothiazole A->B  NaNO2, HBr, CuBr   C 2,4-dibromobenzothiazole D This compound C->D  NaSH, Methanol  

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dibromobenzothiazole from 2-Amino-4-bromobenzothiazole

This procedure is based on a Sandmeyer-type reaction.

Materials:

  • 2-Amino-4-bromobenzothiazole

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a reaction vessel, create a suspension of 2-amino-4-bromobenzothiazole in a 48% hydrobromic acid solution at 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dibromobenzothiazole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound from 2,4-dibromobenzothiazole

This protocol is adapted from the synthesis of the analogous 6-methyl derivative.

Materials:

  • 2,4-dibromobenzothiazole

  • Sodium hydrosulfide (NaSH)

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dibromobenzothiazole in methanol.

  • Add sodium hydrosulfide to the solution.

  • Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Actual results may vary depending on experimental conditions and scale.

StepReactantProductReagentsSolventTypical Yield (%)
12-Amino-4-bromobenzothiazole2,4-dibromobenzothiazoleNaNO₂, HBr, CuBrWater/Diethyl Ether70-80
22,4-dibromobenzothiazoleThis compoundNaSHMethanol80-90

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrobromic acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and should not be mixed with combustible materials.

  • Diazonium salts are potentially explosive and should be handled with care and not isolated.

  • Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Application Notes and Protocols for the Synthesis of 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 4-Bromo-2-mercaptobenzothiazole, a key intermediate in the development of various pharmaceutically active compounds and materials science research. The protocol is based on the cyclization of 2,6-dibromoaniline.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Starting Material 2,6-Dibromoaniline
Reagents Carbon Disulfide (CS₂)
Sodium Hydroxide (NaOH)Used for workup
Hydrochloric Acid (HCl)Used for acidification
Solvents EthanolReaction Solvent
Ethyl AcetateExtraction Solvent
HexaneEluent for Chromatography
Reaction Temperature 150°C
Reaction Time 16 hours
Purification Method Column ChromatographySilica gel
Typical Yield Not explicitly stated, but can be inferred to be moderate to high based on similar reactions.
Purity HighAchieved through chromatography

Experimental Protocol

Synthesis of this compound from 2,6-Dibromoaniline

This protocol details the formation of the benzothiazole ring through the cyclization of 2,6-dibromoaniline with carbon disulfide.

Materials:

  • 2,6-Dibromoaniline

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 1N)

  • Hydrochloric Acid (HCl) solution (e.g., 1N)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dibromoaniline (1 equivalent) in ethanol.

  • Reagent Addition: Carefully add carbon disulfide (CS₂) to the solution.

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 16 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture onto crushed ice.

    • Make the solution basic by adding a sodium hydroxide solution.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with a 1N HCl solution until a precipitate is formed.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.[1]

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Dissolve 2,6-Dibromoaniline in Ethanol add_cs2 Add Carbon Disulfide start->add_cs2 reflux Heat at 150°C for 16h add_cs2->reflux cool Cool to Room Temperature reflux->cool quench Pour onto Ice cool->quench basify Basify with NaOH quench->basify wash Wash with Ethyl Acetate basify->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-Bromo-2-mercaptobenzothiazole as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of copper and its alloys is a significant concern in various industrial and technological applications. The formation of a protective inhibitor film on the copper surface is a widely adopted strategy to mitigate corrosion. 2-Mercaptobenzothiazole (MBT) and its derivatives are a class of organic compounds that have demonstrated significant potential as corrosion inhibitors for copper. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4-Bromo-2-mercaptobenzothiazole as a corrosion inhibitor for copper. While specific quantitative data for the 4-bromo derivative is not extensively available in the public domain, the methodologies presented here are based on established protocols for the parent compound, 2-mercaptobenzothiazole, and are readily adaptable for its derivatives.

The protective action of these compounds is attributed to their ability to form a stable, chemisorbed film on the copper surface. The benzothiazole ring, along with the sulfur and nitrogen heteroatoms, facilitates strong coordination with copper ions, creating a barrier that impedes both anodic and cathodic corrosion reactions. The presence of a bromine substituent on the benzothiazole ring is expected to influence the electronic properties and the adsorption behavior of the molecule, potentially enhancing its inhibitory effect.

Data Presentation

As specific quantitative data for this compound is limited, the following tables present representative data for the parent compound, 2-mercaptobenzothiazole (MBT), to illustrate the expected format for data presentation. Researchers evaluating the 4-bromo derivative should aim to populate similar tables with their experimental findings.

Table 1: Potentiodynamic Polarization Data for MBT on Copper in 3.5% NaCl Solution

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-21015.8125-230-
0.1-1955.2110-21567.1
0.5-1802.1105-20086.7
1.0-1720.998-19094.3

Note: This data is illustrative and based on typical results for MBT. Actual values will vary with experimental conditions.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for MBT on Copper in 3.5% NaCl Solution

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank850150-
0.125008066.0
0.572004588.2
1.0155002594.5

Note: This data is illustrative and based on typical results for MBT. Actual values will vary with experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound on copper.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.

Materials:

  • Copper coupons (e.g., 99.9% purity, 20mm x 20mm x 2mm)

  • Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone

  • Distilled or deionized water

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • This compound

  • Glass beakers and nylon thread

Procedure:

  • Coupon Preparation:

    • Mechanically polish the copper coupons with successively finer grades of abrasive paper until a mirror-like finish is achieved.[1]

    • Degrease the coupons by sonicating in acetone for 5 minutes.

    • Rinse thoroughly with distilled water and dry with a stream of warm air.

    • Store the prepared coupons in a desiccator until use.

  • Initial Measurement:

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

    • Measure the dimensions of each coupon to calculate the total surface area (A).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 3.5% NaCl in distilled water).

    • Prepare separate solutions of the corrosive medium containing different concentrations of this compound.

    • Suspend each coupon in a separate beaker containing the test solution using a nylon thread, ensuring the coupon is fully immersed.

    • Conduct the experiment for a predetermined immersion period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Final Measurement:

    • After the immersion period, retrieve the coupons from the solutions.

    • Gently clean the coupons to remove corrosion products. A solution of 10% sulfuric acid can be used, followed by rinsing with distilled water and acetone.

    • Dry the cleaned coupons thoroughly and reweigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × ρ × t), where ΔW is in mg, A is in cm², ρ is the density of copper (8.96 g/cm³), and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Prepared copper coupon

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium with and without inhibitor

Procedure:

  • Electrode Preparation:

    • Prepare the copper working electrode as described in the weight loss protocol.

    • Mount the coupon in an electrode holder, exposing a well-defined surface area (e.g., 1 cm²) to the electrolyte.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared WE, RE, and CE.

    • Fill the cell with the test solution (with or without inhibitor).

    • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[1]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with a potentiostat capable of frequency response analysis.

Procedure:

  • Electrode and Cell Setup:

    • Prepare the working electrode and set up the three-electrode cell as described for the PDP measurement.

  • Electrochemical Measurement:

    • Immerse the electrodes in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (R_ct).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis p1 Copper Coupon Polishing p2 Degreasing & Rinsing p1->p2 p3 Drying & Weighing p2->p3 e1 Weight Loss Measurement p3->e1 e2 Potentiodynamic Polarization p3->e2 e3 Electrochemical Impedance Spectroscopy p3->e3 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Tafel Extrapolation e2->a2 a3 Equivalent Circuit Modeling e3->a3 a4 Surface Characterization (SEM, XPS) a1->a4 a2->a1 a2->a4 a3->a1 a3->a4 caption Experimental workflow for evaluating corrosion inhibitors.

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_surface Copper Surface in Corrosive Medium Cu Copper (Cu) ProtectiveFilm Formation of a Stable Protective Film (Cu-Inhibitor Complex) Cu->ProtectiveFilm Chemisorption via S and N atoms H2O H₂O Cl Cl⁻ Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption Inhibitor->Adsorption Adsorption->Cu CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Blocks active sites caption Proposed mechanism of corrosion inhibition.

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols: 4-Bromo-2-mercaptobenzothiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including notable anticancer properties. Among these, 4-Bromo-2-mercaptobenzothiazole has emerged as a compound of interest for its potential as an anticancer agent. This document provides a comprehensive overview of its application in anticancer drug discovery, including its putative mechanisms of action, detailed experimental protocols for its evaluation, and a summary of its cytotoxic effects in the context of related benzothiazole derivatives.

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for structurally related benzothiazole derivatives against various human cancer cell lines. This data provides a valuable reference for the potential anticancer efficacy of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide benzothiazole derivative 12HT29 (Colon)0.015[1]
H460 (Lung)0.28[1]
A549 (Lung)1.53[1]
MDA-MB-231 (Breast)0.68[1]
Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (Breast)0.0012[1]
SW620 (Colon)0.0043[1]
A549 (Lung)0.044[1]
HepG2 (Liver)0.048[1]
Imidazole based benzothiazole derivative 15-10[1]
Sulphonamide based methylsulfonyl benzothiazole 40MCF-7 (Breast)34.5[1]
HeLa (Cervical)44.15[1]
MG63 (Osteosarcoma)36.1[1]
Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Breast)0.036[1]
HEPG2 (Liver)0.048[1]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[1]
H460 (Lung)0.29[1]
A549 (Lung)0.84[1]
MDA-MB-231 (Breast)0.88[1]
Benzothiazole derivative PB11U87 (Glioblastoma)< 0.05[2]
HeLa (Cervical)< 0.05[2]

Postulated Mechanisms of Action

Based on studies of related benzothiazole derivatives, this compound is hypothesized to exert its anticancer effects through several mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

Many benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.

Inhibition of Pro-Survival Signaling Pathways
  • PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer.[3][4][5][6][7] Benzothiazole derivatives have been reported to inhibit this pathway, leading to the suppression of downstream signaling and induction of apoptosis.[2]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[8] Overexpression or mutation of EGFR is common in many cancers. Inhibition of EGFR signaling is a key mechanism for several anticancer drugs, and some benzothiazole derivatives have shown potential to target this pathway.[8][9][10][11]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation cell_culture Cancer Cell Line Culture treatment Treatment with this compound cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blot for Protein Expression treatment->western_blot ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification cell_cycle_distribution Analysis of Cell Cycle Distribution cell_cycle_analysis->cell_cycle_distribution protein_quantification Quantification of Protein Levels western_blot->protein_quantification mechanism_elucidation Mechanism of Action Elucidation ic50_determination->mechanism_elucidation apoptosis_quantification->mechanism_elucidation cell_cycle_distribution->mechanism_elucidation protein_quantification->mechanism_elucidation

Caption: Workflow for evaluating the anticancer properties of this compound.

signaling_pathway Postulated Signaling Pathways Inhibited by this compound cluster_egfr EGFR Signaling cluster_apoptosis Apoptosis Induction BMT This compound EGFR EGFR BMT->EGFR PI3K PI3K BMT->PI3K AKT AKT BMT->AKT Bcl2 Bcl-2 BMT->Bcl2 Inhibits EGFR->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13][14]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis for Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT and EGFR signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Changes in the levels of total and phosphorylated proteins can indicate the activation or inhibition of signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, lyse the cells, and determine the protein concentration.[15][16]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[15][16]

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Antibacterial and Antifungal Applications of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3] This document provides detailed application notes, structured data on antimicrobial activity, and standardized protocols for the evaluation of benzothiazole compounds.

The versatile benzothiazole scaffold allows for diverse structural modifications, leading to the development of derivatives with enhanced efficacy against a range of microbial pathogens.[2][4] Several studies have demonstrated the potential of these compounds to combat both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7]

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of various benzothiazole derivatives against a selection of microbial strains, providing a comparative overview of their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
Compound 3e 3.12-3.123.12[7]
Compound 3 50 - 20025 - 20025 - 100-[8]
Compound 4 50 - 20025 - 20025 - 100-[8]
Compound 10 50 - 20025 - 20025 - 100-[8]
Compound 12 50 - 20025 - 20025 - 100-[8]
Thiophene 13 3.125---[9]
Ciprofloxacin (Standard) 6.25-6.256.25[7]
Chloramphenicol (Standard) 3.125---[9]

Note: A '-' indicates that data was not provided in the cited source.

Table 2: Minimum Inhibitory Concentration (MIC) of Exemplary Benzothiazole Derivatives against Fungal Strains

Compound/DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
Compound 3n 1.56 - 12.51.56 - 12.51.56 - 12.5[7]
Compound 3 Moderate ActivityModerate Activity-[8]
Compound 4 Moderate ActivityModerate Activity-[8]
Compound 10 Moderate ActivityModerate Activity-[8]
Compound 12 Moderate ActivityModerate Activity-[8]
Thiazole 3 --6.25[9]
Pyrazolo[1,5-a]pyrimidine 21b --6.25[9]
Amphotericin-B (Standard) -Significant Activity-[2][10]

Note: 'Moderate Activity' indicates that the source mentioned inhibitory effects without specifying precise MIC values. A '-' indicates that data was not provided in the cited source.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][11]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[5]

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Benzothiazole compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Solvent control (e.g., DMSO)

  • Plate reader (optional)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the benzothiazole stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control well (which contains broth only).

  • Controls: Include a growth control (broth and inoculum only) and a solvent control (broth, inoculum, and the solvent used to dissolve the compound).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria or at a suitable temperature for 24-48 hours for fungi.[1][11]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism. This can be assessed visually or by using a plate reader.[1]

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[2][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Benzothiazole compound solution at a known concentration

  • Positive control antibiotic/antifungal solution

  • Solvent control

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of the MHA plate to ensure confluent growth.[11]

  • Preparation of Wells: Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.[11]

  • Application of Test Compound: Carefully add a fixed volume (e.g., 50-100 µL) of the benzothiazole solution into a designated well. Add the positive control and solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[2]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cell viability.[12][13][14]

Materials:

  • 96-well plates

  • Human cancer cell line (e.g., MCF-7, A549)[14][15]

  • Cell culture medium

  • Benzothiazole compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 4 x 10^3 cells/well and incubate overnight to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for 24-72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[13]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of a compound required to inhibit the growth of 50% of a cell population) can then be determined.[12]

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate a general workflow for antimicrobial screening and a proposed mechanism of action for certain benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Screening (Agar Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Dilution) primary_screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination cytotoxicity Cytotoxicity Assay (e.g., MTT) mbc_determination->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa

General workflow for antimicrobial screening of benzothiazole compounds.

mechanism_of_action cluster_bacterial_cell Bacterial Cell benzothiazole Benzothiazole Derivative dna_gyrase DNA Gyrase / Topoisomerase IV benzothiazole->dna_gyrase Inhibits dihydroorotase Dihydroorotase benzothiazole->dihydroorotase Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to pyrimidine_synthesis Pyrimidine Biosynthesis dihydroorotase->pyrimidine_synthesis Crucial for pyrimidine_synthesis->cell_death Inhibition leads to

Proposed mechanisms of action for benzothiazole antimicrobial activity.[1][8]

References

Application Notes and Protocols for the Quantification of 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Bromo-2-mercaptobenzothiazole. The following methods are adapted from established and robust analytical techniques for the parent compound, 2-mercaptobenzothiazole (MBT), and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Methods

The quantification of this compound can be achieved using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, Gas Chromatography (GC) with appropriate detection, and UV-Vis Spectrophotometry for simpler applications. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a suitable approach for its quantification.

Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components in the sample on a reversed-phase column based on its polarity. The quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column.

Experimental Protocol

2.2.1. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2.2.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.3. Chromatographic Conditions (Starting Point)

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | Approximately 325 nm (based on MBT, requires optimization)[1] |

2.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add a suitable solvent (e.g., methanol or acetonitrile), sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Volume B->C D Filter C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-trace level quantification and analysis in complex matrices, LC-MS/MS provides superior sensitivity and selectivity.

Principle

The sample is introduced into the LC system for separation, similar to HPLC. The eluent from the column is then directed to a mass spectrometer. The analyte is ionized, and specific parent-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), allowing for highly selective and sensitive quantification.

Experimental Protocol

3.2.1. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

3.2.2. Reagents and Materials

  • Same as for HPLC-UV, but with LC-MS grade solvents and additives.

3.2.3. LC Conditions (Starting Point)

  • Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.2-0.4 mL/min) suitable for the MS interface.

3.2.4. MS/MS Conditions (To be Optimized)

Parameter Condition
Ionization Mode Positive or Negative Electrospray (ESI)
MRM Transition To be determined by infusing a standard solution of this compound. Expected parent ions would be [M+H]+ or [M-H]-.
Collision Energy To be optimized for the specific MRM transition.

| Dwell Time | 100-200 ms |

3.2.5. Standard and Sample Preparation

  • Similar to HPLC-UV, but with dilutions to a much lower concentration range (e.g., ng/mL).

3.2.6. Data Analysis

  • Quantification is performed using the peak areas from the MRM chromatograms and a calibration curve constructed from the analysis of the working standard solutions.

Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction B Dilution A->B C Filtration B->C D LC Separation C->D E Electrospray Ionization D->E F Mass Analysis (MRM) E->F G Generate MRM Chromatogram F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for LC-MS/MS analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to prevent the decomposition of 2-mercaptobenzothiazole derivatives at high temperatures in the GC inlet.[2] However, using a programmable temperature vaporization (PTV) injector can potentially avoid the need for derivatization.[2]

Principle

The sample is vaporized in the injector of the gas chromatograph and separated into its components as it passes through a capillary column. The separated components are then detected by a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS), which generates a signal proportional to the amount of analyte present.

Experimental Protocol (with PTV)

4.2.1. Instrumentation

  • Gas chromatograph equipped with a PTV inlet, a capillary column, and an appropriate detector (FID or MS).

4.2.2. Reagents and Materials

  • This compound reference standard

  • High-purity solvents (e.g., hexane, ethyl acetate)

  • Helium or Nitrogen (carrier gas)

4.2.3. GC Conditions (Starting Point)

Parameter Condition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
PTV Inlet Start at 40 °C, then ramp to 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min

| Detector | FID at 300 °C or MS in scan/SIM mode |

4.2.4. Standard and Sample Preparation

  • Prepare stock and working standards in a volatile solvent like hexane or ethyl acetate.

  • Dissolve or extract the sample in a suitable solvent, ensuring it is free of non-volatile residues.

Visualization

GC_Logic A Sample in Volatile Solvent B PTV Injection (Cold Inlet) A->B C Temperature Ramp (Vaporization) B->C D Separation in GC Column C->D E Detection (FID or MS) D->E F Quantification E->F

Caption: Logical flow of analysis using GC with a PTV injector.

UV-Vis Spectrophotometry

This method is simpler and more accessible but less specific than chromatographic methods. It is suitable for the quantification of this compound in simple mixtures or for purity assessments where interfering substances are not present. The UV-Vis spectrum of the parent compound, MBT, shows absorption maxima that are pH-dependent, typically in the range of 230-240 nm and 308-320 nm.[3] The bromo-substituted derivative is expected to have a similar absorption profile, possibly with a slight bathochromic (red) shift.

Principle

The method is based on the measurement of the absorption of UV-Visible light by the analyte at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Experimental Protocol

5.2.1. Instrumentation

  • UV-Vis Spectrophotometer

5.2.2. Reagents and Materials

  • This compound reference standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

5.2.3. Procedure

  • Determine λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations.

  • Prepare Sample: Prepare a sample solution of a suitable concentration.

  • Measure Absorbance: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Calculate Concentration: Determine the concentration of the analyte in the sample solution from the calibration curve.

Quantitative Data Summary (Expected Performance)

The following table summarizes the expected analytical performance parameters for the described methods. These values are based on typical performance for related compounds and must be experimentally determined and validated for this compound .

Analytical MethodExpected LODExpected LOQExpected Linearity RangeExpected Recovery (%)
HPLC-UV 0.1 - 1 µg/mL0.3 - 3 µg/mL1 - 100 µg/mL95 - 105
LC-MS/MS 1 - 10 ng/mL3 - 30 ng/mL0.01 - 1 µg/mL90 - 110
GC-FID/MS 0.5 - 5 µg/mL1.5 - 15 µg/mL5 - 200 µg/mL90 - 105
UV-Vis Spectrophotometry 0.5 - 2 µg/mL1.5 - 6 µg/mL2 - 25 µg/mL98 - 102

LOD: Limit of Detection, LOQ: Limit of Quantification

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: HPLC-UV Analysis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are a critical class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The identity and purity of these compounds are paramount to ensure the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and versatile analytical technique for the separation, identification, and quantification of substituted benzaldehydes. This application note provides a detailed protocol for the analysis of a variety of substituted benzaldehydes using a reversed-phase HPLC-UV method.

Experimental Protocol

This protocol outlines a general method for the separation and analysis of substituted benzaldehydes. Optimization of the mobile phase composition and gradient may be required depending on the specific analytes and their concentrations.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or acetic acid (for mobile phase modification).

  • Standards: Reference standards of the substituted benzaldehydes of interest.

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters for sample preparation.

2. Preparation of Mobile Phase

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile or methanol.

  • Example Isocratic Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) can be used.[1] To improve peak shape, 0.1% phosphoric acid can be added to the mobile phase.[1]

  • Example Gradient Mobile Phase: A linear gradient can be employed for separating a wider range of compounds with different polarities. For instance, a gradient from 30% to 100% acetonitrile in water over 15 minutes.

  • Degassing: It is crucial to degas the mobile phase before use to prevent bubble formation in the HPLC system. This can be achieved by sonication, vacuum filtration, or sparging with an inert gas like helium.

3. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each substituted benzaldehyde standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) with the mobile phase.

4. Sample Preparation

  • Dissolution: Dissolve the sample containing the substituted benzaldehydes in a suitable solvent, ideally the initial mobile phase composition.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.

5. Chromatographic Conditions

The following are typical chromatographic conditions that can be used as a starting point and optimized as needed:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm[2]

6. Data Analysis

  • Identification: Identify the substituted benzaldehydes in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Water) HPLCSeparation HPLC Separation (C18 Column) MobilePhase->HPLCSeparation StandardPrep Standard Solution Preparation StandardPrep->HPLCSeparation SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLCSeparation UV_Detection UV Detection (e.g., 254 nm) HPLCSeparation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram DataAnalysis Data Analysis (Identification & Quantification) Chromatogram->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: Experimental workflow for HPLC-UV analysis of substituted benzaldehydes.

Quantitative Data Summary

The retention of substituted benzaldehydes on a C18 column is influenced by the nature and position of the substituents on the benzene ring. The following table, derived from the capacity factors (k') reported by Jin et al., illustrates the relative retention behavior of various substituted benzaldehydes using a methanol/water mobile phase. A higher capacity factor indicates a longer retention time.

CompoundSubstituent(s)Capacity Factor (k') with 50% Methanol
Benzaldehyde-H2.83
2-Hydroxybenzaldehyde2-OH2.53
3-Hydroxybenzaldehyde3-OH1.76
4-Hydroxybenzaldehyde4-OH1.56
2-Chlorobenzaldehyde2-Cl5.12
3-Chlorobenzaldehyde3-Cl5.42
4-Chlorobenzaldehyde4-Cl5.61
2-Nitrobenzaldehyde2-NO₂3.48
3-Nitrobenzaldehyde3-NO₂3.25
4-Nitrobenzaldehyde4-NO₂3.14
2-Methylbenzaldehyde2-CH₃4.45
3-Methylbenzaldehyde3-CH₃4.69
4-Methylbenzaldehyde4-CH₃4.77
3,4-Dihydroxybenzaldehyde3-OH, 4-OH0.98
2,4-Dichlorobenzaldehyde2-Cl, 4-Cl9.87

Note: The capacity factor (k') is a measure of retention, where k' = (t_R - t_0) / t_0. The data is based on a study using a C18 column and a methanol/water mobile phase.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the physicochemical properties of substituted benzaldehydes and their chromatographic retention in reversed-phase HPLC.

G cluster_properties Analyte Properties cluster_hplc HPLC System Polarity Polarity of Substituent RetentionTime Retention Time (t_R) Polarity->RetentionTime Decreases LogP Octanol-Water Partition Coefficient (log P) LogP->RetentionTime Increases MobilePhase Mobile Phase (Polar) MobilePhase->RetentionTime Influences StationaryPhase Stationary Phase (Non-polar, C18) StationaryPhase->RetentionTime Influences

Caption: Factors influencing the retention time of substituted benzaldehydes in RP-HPLC.

Conclusion

This application note provides a comprehensive guide for the analysis of substituted benzaldehydes using HPLC-UV. The detailed protocol, workflow diagram, and quantitative data summary offer a solid foundation for developing and implementing robust analytical methods for quality control and research purposes. The provided logical diagram also helps in understanding the principles behind the separation process. By following the outlined procedures, researchers can achieve reliable and reproducible results for the analysis of this important class of compounds.

References

Application Notes and Protocols for Preparing 4-Bromo-2-mercaptobenzothiazole Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 4-Bromo-2-mercaptobenzothiazole. Due to the limited availability of specific solubility data for this compound, the protocol is based on the known properties of the parent compound, 2-mercaptobenzothiazole, and general laboratory procedures for preparing stock solutions of organic compounds. It is recommended to perform a solubility test for specific applications requiring high concentrations.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][3] Toxic if swallowed or in contact with skin.

  • Disposal: Dispose of waste according to institutional and local regulations.

Materials and Equipment

  • This compound powder

  • Analytical balance

  • Volumetric flasks (Class A)

  • Glass vials with screw caps

  • Pipettes

  • Magnetic stirrer and stir bars

  • Spatula

  • Solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol)

Recommended Solvents

Based on the solubility of the parent compound, 2-mercaptobenzothiazole, the following solvents are recommended for preparing stock solutions. 2-Mercaptobenzothiazole is soluble in acetone and slightly soluble in alcohol, ether, and benzene, but insoluble in water.[4]

SolventAnticipated SolubilityNotes
Dimethyl sulfoxide (DMSO) HighA common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.
Ethanol (EtOH) Moderate to LowMay be suitable for applications where DMSO is not appropriate. Sonication or gentle warming may be required to fully dissolve the compound.
Acetone HighA potential solvent, but its high volatility may be a concern for long-term storage.

Note: It is crucial to use anhydrous solvents, as the presence of water can affect the solubility and stability of the compound.

Experimental Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution in DMSO. The concentration can be adjusted as needed.

  • Calculate the required mass:

    • The molecular weight of this compound (C₇H₄BrNS₂) is 246.15 g/mol .

    • To prepare 10 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 246.15 g/mol = 0.00246 g = 2.46 mg

  • Weigh the compound:

    • Using an analytical balance, carefully weigh 2.46 mg of this compound powder and transfer it to a clean, dry volumetric flask or a suitable vial.

  • Dissolve the compound:

    • Add a small amount of DMSO (e.g., 5 mL) to the flask containing the compound.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. If necessary, sonicate for a few minutes or warm the solution gently (do not exceed 40°C) to aid dissolution.

  • Adjust the final volume:

    • Once the compound is completely dissolved, add DMSO to reach the final volume of 10 mL.

  • Storage:

    • Store the stock solution in a tightly sealed vial, protected from light. For long-term storage, it is recommended to store the solution at -20°C or -80°C. Aliquoting the stock solution into smaller volumes is advisable to avoid repeated freeze-thaw cycles.

Data Presentation

ParameterValue
Compound Name This compound
Molecular Formula C₇H₄BrNS₂
Molecular Weight 246.15 g/mol
Recommended Solvents DMSO, Ethanol, Acetone
Recommended Stock Concentration 1-100 mM (empirical determination may be needed)
Storage Conditions -20°C or -80°C, protected from light

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Mass of This compound weigh Weigh Compound calc->weigh Proceed add_solvent Add Small Volume of Solvent weigh->add_solvent Transfer dissolve Dissolve Compound (Vortex/Sonicate/Warm) add_solvent->dissolve Initiate add_final_solvent Add Solvent to Final Volume dissolve->add_final_solvent Ensure Complete Dissolution aliquot Aliquot into Vials add_final_solvent->aliquot Homogenize store Store at -20°C or -80°C aliquot->store Seal and Label

Caption: Workflow for Preparing this compound Stock Solution.

Supplementary Protocol: Determination of Solubility

If a precise and high-concentration stock solution is required, it is advisable to determine the solubility of this compound in the chosen solvent using the isothermal shake-flask method.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vial and place it on a shaker or stirrer at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the solution to pellet the undissolved solid.

  • Sampling: Carefully take a known volume of the supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the compound's properties and the protocol for preparing a stock solution.

G cluster_compound Compound Properties cluster_protocol Protocol Design cluster_safety Safety Considerations MW Molecular Weight Calc Mass Calculation MW->Calc determines Solubility Solubility Profile (e.g., in DMSO) Solvent_Choice Solvent Selection Solubility->Solvent_Choice guides Concentration Stock Concentration Solubility->Concentration limits Stability Stability Storage_Conditions Storage Conditions Stability->Storage_Conditions informs PPE Personal Protective Equipment Handling Safe Handling Procedures Handling->PPE

Caption: Factors Influencing the Stock Solution Preparation Protocol.

References

Application Notes and Protocols: 4-Bromo-2-mercaptobenzothiazole in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the utilization of 4-Bromo-2-mercaptobenzothiazole as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds with potential therapeutic applications. The methodologies outlined below focus on key synthetic transformations to generate fused heterocyclic systems, including thiazolo[3,2-a]benzimidazoles, pyrimido[2,1-b]benzothiazoles, and triazolo[3,4-b]benzothiazoles.

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The introduction of a bromine atom at the 4-position of the benzothiazole nucleus in this compound offers a strategic point for further functionalization, potentially modulating the compound's physicochemical properties and enhancing its biological efficacy. The mercapto group at the 2-position serves as a versatile handle for a variety of cyclization and substitution reactions, making this molecule an ideal precursor for the synthesis of diverse heterocyclic scaffolds.[4] This document outlines key synthetic pathways starting from this compound to generate novel heterocyclic entities and presents their reported biological activities.

Synthesis of Key Intermediates from this compound

The versatility of this compound in heterocyclic synthesis stems from its conversion into key intermediates such as 2-(substituted-thio)benzothiazoles and 2-hydrazinobenzothiazole.

S-Alkylation of this compound

The reaction of this compound with α-haloesters, such as ethyl chloroacetate, provides a crucial intermediate for the synthesis of thiazolidinone and oxadiazole derivatives.[4][5]

Experimental Protocol: Synthesis of Ethyl 2-((4-bromobenzo[d]thiazol-2-yl)thio)acetate

  • Materials: this compound, ethyl chloroacetate, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of this compound (10 mmol) in acetone (50 mL), add potassium carbonate (15 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (12 mmol) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-((4-bromobenzo[d]thiazol-2-yl)thio)acetate.

Synthesis of 4-Bromo-2-hydrazinobenzothiazole

Conversion of the mercapto group to a hydrazino group opens up pathways for the synthesis of nitrogen-containing heterocycles like triazoles and pyrazoles.[4][6][7]

Experimental Protocol: Synthesis of 4-Bromo-2-hydrazinobenzothiazole

  • Materials: this compound, hydrazine hydrate (80%), ethanol.

  • Procedure:

    • A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (30 mL) is refluxed for 8 hours.[6][7]

    • Upon cooling, the precipitated product is filtered.

    • The solid is washed with cold water and recrystallized from ethanol to yield 4-Bromo-2-hydrazinobenzothiazole.[6][7]

Synthesis of Fused Heterocyclic Compounds

Synthesis of Thiazolo[3,2-a]benzimidazoles

This class of compounds can be synthesized via the reaction of 2-mercaptobenzothiazole derivatives with α-haloketones followed by cyclization.

Experimental Workflow

start This compound intermediate1 Reaction with α-haloketone start->intermediate1 Base (e.g., K₂CO₃) intermediate2 S-alkylated intermediate intermediate1->intermediate2 cyclization Intramolecular cyclization intermediate2->cyclization Dehydration product Thiazolo[3,2-a]benzimidazole derivative cyclization->product start This compound conversion Conversion to 2-amino derivative start->conversion amino_intermediate 4-Bromo-2-aminobenzothiazole conversion->amino_intermediate three_component_reaction One-pot three-component reaction amino_intermediate->three_component_reaction product Pyrimido[2,1-b]benzothiazole derivative three_component_reaction->product Catalyst reagents Aldehyde + β-dicarbonyl compound reagents->three_component_reaction start This compound hydrazino_conversion Conversion to 2-hydrazino derivative start->hydrazino_conversion Hydrazine hydrate hydrazino_intermediate 4-Bromo-2-hydrazinobenzothiazole hydrazino_conversion->hydrazino_intermediate cyclization Cyclization hydrazino_intermediate->cyclization product Triazolo[3,4-b]benzothiazole derivative cyclization->product reagent Formic acid or CS₂ reagent->cyclization

References

Application Notes and Protocols: 4-Bromo-2-mercaptobenzothiazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a versatile organosulfur compound. While specific research on the 4-bromo derivative is emerging, its applications in materials science are largely extrapolated from the extensive studies on its parent compound, MBT. The introduction of a bromine atom onto the benzothiazole ring can modify the molecule's electronic properties, lipophilicity, and reactivity, potentially enhancing its performance in various applications. These notes provide detailed protocols and data based on the established uses of MBT and its derivatives in corrosion inhibition, polymer science, and nanomaterials synthesis, offering a foundational guide for researchers exploring the potential of this compound.

Application I: Corrosion Inhibition

2-Mercaptobenzothiazole and its derivatives are highly effective corrosion inhibitors for a wide range of metals and alloys, including aluminum, steel, and copper, particularly in acidic or saline environments.[1][2][3] They function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions.[1][3] The presence of sulfur, nitrogen, and the aromatic ring in the molecule facilitates strong adsorption onto metal surfaces. The 4-bromo substitution is hypothesized to enhance this protective action due to increased surface coverage and modified electronic effects.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the methodology for assessing the corrosion inhibition performance of this compound using electrochemical techniques on API-5L X60 steel in a CO2-saturated saline solution.[4]

1. Materials and Equipment:

  • Working Electrode: API-5L X60 steel coupons.

  • Corrosive Medium: 3.5% (wt.) NaCl solution, saturated with CO2.

  • Inhibitor: this compound, dissolved in a suitable solvent to prepare a stock solution.

  • Electrochemical Cell: A standard three-electrode cell with a platinum counter electrode and a saturated calomel reference electrode (SCE).

  • Potentiostat/Galvanostat: For electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements.

  • Water Bath/Thermostat: To control the temperature of the corrosive medium.[4]

2. Procedure:

  • Electrode Preparation:

    • Mechanically polish the steel coupons with silicon carbide paper of decreasing grit size, down to a 1200 grit finish.

    • Degrease the coupons with acetone, rinse with distilled water, and dry with a stream of warm air.[4]

    • Immediately immerse the prepared coupons into the test solution to prevent re-oxidation.

  • Solution Preparation:

    • Prepare a 3.5% (wt.) NaCl solution using distilled water.

    • Saturate the solution with CO2 gas by bubbling it through the solution for at least one hour before the experiment. Maintain a CO2 atmosphere above the solution throughout the experiment.

    • Add the desired concentrations of this compound to the corrosive medium (e.g., 50, 100, 200, 300 ppm).[4] A blank experiment without the inhibitor should also be run for comparison.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared steel coupon as the working electrode, the platinum counter electrode, and the SCE reference electrode.

    • Allow the system to stabilize for approximately 1 hour to reach a steady open circuit potential (OCP).

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

      • Record the impedance data and model it using an appropriate equivalent circuit to determine the charge transfer resistance (Rct).

    • Potentiodynamic Polarization:

      • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5 mV/s.

      • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

      • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

3. Data Analysis:

  • Inhibition Efficiency (IE%) from EIS:

    • IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    • Where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Inhibition Efficiency (IE%) from Potentiodynamic Polarization:

    • IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    • Where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Workflow for Corrosion Inhibitor Evaluation

G start_end start_end process process decision decision data data output output A Start: Prepare Steel Coupons (Polishing, Degreasing) B Prepare Corrosive Medium (3.5% NaCl, CO2 saturated) A->B C Add Inhibitor (Varying Concentrations) B->C Blank Run Blank Experiment (No Inhibitor) B->Blank Control D Assemble 3-Electrode Cell C->D E Stabilize at OCP D->E F Perform EIS Measurement E->F G Perform Potentiodynamic Polarization Measurement F->G H Analyze EIS Data (Calculate Rct) G->H I Analyze Polarization Data (Calculate icorr) G->I J Calculate Inhibition Efficiency (IE%) H->J I->J K End J->K Blank->D

Caption: Workflow for evaluating the efficiency of a corrosion inhibitor.

Quantitative Data: Corrosion Inhibition of 2-MBT

The following table summarizes the inhibition efficiency of 2-mercaptobenzothiazole (MBT) on API-5L X60 steel in a CO2-saturated 3.5% NaCl solution at different concentrations and temperatures.[4] This data serves as a benchmark for evaluating this compound.

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
502585
1002592
2002595
3002597
3004090
3006082

Application II: Polymer Science

2-Mercaptobenzothiazole and its derivatives are foundational materials in polymer science. They are widely used as "hemi-ultra" accelerators in the vulcanization of rubber, a process that improves the mechanical properties of rubber by forming cross-links between polymer chains.[5][6][7] More recently, these compounds have been employed as monomers for the synthesis of novel polymers with specialized properties for applications in optics, medicine, and coatings.[6][8]

Experimental Protocol: Synthesis of a 2-(2-(Benzothiazolyl)thio)ethyl Acrylate Monomer

This protocol describes the synthesis of an acrylate monomer derived from a substituted 2-mercaptobenzothiazole, which can then be used in polymerization reactions.[6]

1. Materials and Equipment:

  • Reactants: Substituted 2-mercaptobenzothiazole (e.g., this compound), sodium bicarbonate, 2-chloroethyl acrylate.

  • Solvent: Dimethylformamide (DMF).

  • Apparatus: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

  • Purification: Column chromatography supplies (silica gel, appropriate eluents), rotary evaporator.

  • Characterization: NMR spectrometer, IR spectrometer.

2. Procedure:

  • In a round-bottom flask, dissolve the substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of DMF.

  • Heat the mixture to 60 °C with stirring.

  • Slowly add 2-chloroethyl acrylate (28.5 mmol) to the reaction mixture.

  • Maintain the reaction at 60 °C and continue stirring for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes.

  • Extract the aqueous mixture three times with 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[6]

Logical Diagram for Monomer Synthesis

G cluster_reactants Reactants reactant reactant process process product product analysis analysis A This compound E Dissolve and Heat to 60 °C A->E B Sodium Bicarbonate B->E C 2-Chloroethyl Acrylate F React for 24 hours C->F D DMF (Solvent) D->E E->F G Work-up: Water Quench & Extraction F->G H Purification: Column Chromatography G->H I Final Monomer Product H->I J Characterization (NMR, IR) I->J

Caption: Synthesis pathway for a novel acrylate monomer.

Application III: Nanomaterials Synthesis

2-Mercaptobenzothiazole is an effective capping ligand for the synthesis of metal nanoclusters, particularly silver (Ag) nanoclusters.[9][10] The thiol group readily binds to the silver surface, stabilizing the nanoclusters and controlling their size and properties. The resulting nanoclusters can exhibit unique optical properties, such as fluorescence, making them promising for applications in sensing, bioimaging, and catalysis.[9][10]

Experimental Protocol: Synthesis of 2-MBT-Stabilized Silver Nanoclusters

This protocol details a ligand exchange method for synthesizing fluorescent silver nanoclusters capped with 2-mercaptobenzothiazole.[10][11]

1. Materials and Equipment:

  • Precursor Nanoclusters: Water-soluble glutathione-stabilized silver nanoclusters (Ag-SGNCs).

  • Ligand: 2-Mercaptobenzothiazole (or this compound).

  • Solvents: Deionized water, Dichloromethane (DCM).

  • Apparatus: Vials, magnetic stirrer, centrifuge.

  • Characterization: UV-Vis spectrophotometer, fluorescence spectrometer, MALDI mass spectrometer, X-ray photoelectron spectroscopy (XPS).

2. Procedure:

  • Prepare a solution of Ag-SGNCs in deionized water.

  • Prepare a solution of the capping ligand (e.g., 2-MBT) in dichloromethane (DCM).

  • Initiate Ligand Exchange:

    • Mix the aqueous Ag-SGNC solution with the organic 2-MBT solution in a vial.

    • Stir the two-phase mixture vigorously for several hours.

  • Phase Transfer:

    • During stirring, the ligand exchange will occur at the interface. The newly formed 2-MBT-stabilized nanoclusters are soluble in the organic phase.

    • Observe the transfer of the nanoclusters from the aqueous phase to the DCM phase. The organic phase will typically develop color and fluorescence.[10]

  • Separation and Purification:

    • After the reaction is complete, stop stirring and allow the two phases to separate.

    • Carefully collect the organic (DCM) phase containing the desired nanoclusters.

    • Use a centrifuge to precipitate any impurities, and then collect the supernatant.

    • Wash the purified nanocluster solution as needed.

  • Characterization:

    • Analyze the optical properties of the nanoclusters in the DCM solution using UV-Vis and fluorescence spectroscopy.

    • Determine the composition and structure of the nanoclusters using techniques like MALDI mass spectrometry and XPS. The composition for MBT-capped clusters has been identified as Ag16(2-MBT)12.[10][11]

Workflow for Nanocluster Synthesis via Ligand Exchange

G start_end start_end process process material material output output analysis analysis A Start B Prepare Aqueous Solution of Glutathione-Ag Nanoclusters A->B C Prepare Organic Solution of this compound in DCM A->C D Combine Solutions and Stir Vigorously (Two-Phase System) B->D C->D E Ligand Exchange at Interface & Phase Transfer to Organic Layer D->E F Separate Organic Phase E->F G Purify by Centrifugation F->G H Final Product: Fluorescent Ag Nanoclusters in DCM G->H I Characterize (UV-Vis, Fluorescence, XPS, MALDI-MS) H->I J End I->J

Caption: Workflow for synthesizing silver nanoclusters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-mercaptobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 2,6-dibromoaniline. The synthesis involves the cyclization of 2,6-dibromoaniline with a carbon disulfide source to form the thiazole ring.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. Visualization can be achieved using UV light.[1]

Q3: What are some key safety precautions to consider during this synthesis?

A3: Carbon disulfide is highly flammable and toxic; therefore, it should be handled in a well-ventilated fume hood. The reaction is heated to high temperatures, so appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety glasses, is essential. It is also recommended to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or impurities in the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low, or I am not obtaining any product. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors. The table below outlines the most common causes and their respective solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the 2,6-dibromoaniline is of high purity. Impurities can lead to unwanted side reactions.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the yield is low, consider a gradual increase in temperature. However, excessively high temperatures can lead to the formation of byproducts.[2]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction using TLC and consider extending the reaction time if starting material is still present.[3]
Inefficient Base The choice and amount of base are crucial. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for this type of reaction.[1][4] Ensure the correct stoichiometry is used.

Problem 2: Formation of Significant Amounts of Byproducts

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. How can I identify and minimize them?

Answer: The formation of byproducts can complicate purification and reduce the overall yield.

Potential CauseRecommended Solutions
Side Reactions Unwanted side reactions can occur at elevated temperatures. Consider lowering the reaction temperature to improve selectivity.[2]
Unreacted Starting Materials If the reaction is incomplete, you will see spots corresponding to 2,6-dibromoaniline. Optimize reaction conditions (time, temperature, reagents) and monitor the reaction to completion using TLC.

Problem 3: Difficulty in Product Purification

Question: My product is difficult to purify. What purification methods are recommended?

Answer: Isolating the pure this compound can be challenging due to the presence of unreacted starting materials or side products.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system for elution or consider recrystallization.[2]
Product Solubility If the product is highly soluble in the reaction solvent, precipitation and collection can be challenging. Consider adding a non-solvent, such as cold water or hexane, to induce precipitation.

Experimental Protocols

Synthesis of this compound from 2,6-Dibromoaniline [1]

This protocol details the thiazole ring formation to synthesize this compound.

Materials:

  • 2,6-Dibromoaniline

  • Toluene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Carbon Disulfide (CS₂)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,6-dibromoaniline (1 equivalent) in toluene, add DBU (2 equivalents) and carbon disulfide (2 equivalents).

  • Heat the reaction mixture to 150°C and maintain for 16 hours.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-2-mercapto-1,3-benzothiazole.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Substituted 2-Mercaptobenzothiazole Synthesis

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2,6-DibromoanilineCS₂, DBUToluene150°C16 hNot specified[1]
2,4-dibromo-6-methylbenzothiazoleNaSHMethanolReflux1 h84%[5]
o-HaloanilinesCS₂, DBUToluene80°CNot specifiedGood to excellent[4]
AnilineCS₂, SulfurToluene240°CNot specified82.5%[6]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2,6-Dibromoaniline D Toluene, 150°C, 16h (Inert Atmosphere) A->D B Carbon Disulfide (CS2) B->D C 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C->D E Acidification (1N HCl) & Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

G start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions No impure Impure Starting Materials check_purity->impure Yes check_time Monitor Reaction by TLC check_conditions->check_time Other suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp Temp? incomplete_rxn Incomplete Reaction? check_time->incomplete_rxn Starting Material Present? end_node Proceed to Work-up check_time->end_node Complete purify_sm Purify Starting Materials impure->purify_sm adjust_temp Adjust Temperature suboptimal_temp->adjust_temp increase_time Increase Reaction Time incomplete_rxn->increase_time

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Bromination of Benzothiazole-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the bromination of benzothiazole-2-amines. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common challenges in the bromination of benzothiazole-2-amines?

A1: Researchers frequently encounter challenges with regioselectivity, which can lead to a mixture of brominated isomers. Other prevalent issues include low yields, over-bromination resulting in di- or tri-substituted products, and competing side reactions such as ring bromination, particularly in polar solvents.[1] At elevated temperatures, especially when employing sulfuric acid, sulfonation of the benzene ring can also occur as an unwanted side reaction.[1]

Q2: How can I control the regioselectivity of the bromination?

A2: Achieving the desired regioselectivity is a critical challenge. The use of a milder brominating agent, such as N-Bromosuccinimide (NBS), can significantly improve selectivity compared to harsher agents like elemental bromine.[1] Additionally, carefully controlling the stoichiometry of the brominating agent is crucial; using 1.0-1.1 equivalents is recommended for mono-bromination.[1] Lowering the reaction temperature often enhances selectivity by reducing the rate of competing reactions.[1] The choice of solvent can also influence the outcome, with less polar solvents being preferable to disfavor ring bromination.[1]

Q3: My reaction is resulting in a low yield of the desired brominated product. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before work-up.[1]

  • Sub-optimal reaction temperature: The ideal temperature can vary. Some reactions proceed best at room temperature over an extended period, while others may require gentle heating to proceed at a reasonable rate.[1]

  • Inefficient brominating agent: If the reaction is sluggish, consider switching to a more reactive brominating agent (e.g., from NBS to elemental bromine). Conversely, if the reaction is difficult to control, a milder agent may be more suitable.[1]

Q4: I am observing the formation of multiple brominated products (di- or tri-bromination). How can I prevent this?

A4: The formation of over-brominated products is typically due to an excess of the brominating agent or a prolonged reaction time.[1] To mitigate this, reduce the amount of the brominating agent to one equivalent or slightly less.[1] It is also important to closely monitor the reaction with TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.[1]

Q5: What are some alternative brominating agents I can use besides elemental bromine?

A5: Besides elemental bromine, several other reagents can be employed for the bromination of benzothiazole-2-amines, often offering milder and more selective reactions. N-Bromosuccinimide (NBS) is a commonly used alternative that is safer to handle and can improve selectivity.[1] Another option is benzyltrimethylammonium tribromide, which can help minimize the formation of brominated side products.[2]

Troubleshooting Guide at a Glance

Problem Encountered Potential Causes Suggested Solutions
Low Yield Incomplete reaction, Sub-optimal temperature, Inefficient brominating agent.Monitor reaction progress with TLC. Optimize reaction temperature. Experiment with a different brominating agent.[1]
Poor Regioselectivity Highly reactive brominating agent, Reaction conditions favoring multiple substitutions.Use a milder brominating agent like NBS.[1] Carefully control the stoichiometry (1.0-1.1 equivalents for mono-bromination).[1] Adjust the reaction temperature; lower temperatures often increase selectivity.[1]
Over-bromination Excess of brominating agent, Prolonged reaction time.Reduce the amount of brominating agent to ≤ 1 equivalent. Monitor the reaction closely with TLC and quench promptly.[1]
Unwanted Side Products Use of a highly polar solvent, Harsh reaction conditions (high temperature, strong acid).Switch to a less polar solvent to disfavor competing ring bromination.[1] Employ milder reaction conditions.
Starting Material Decomposition Harsh reaction conditions (e.g., high temperature, strong acid).Utilize milder conditions and consider a more selective brominating agent.
Dark Reaction Mixture Formation of polymeric byproducts from oxidation.Control the reaction temperature, optimize the stoichiometry of the oxidizing agent, and consider running the reaction under an inert atmosphere.[3]

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This method is a classical approach for the bromination of 2-aminobenzothiazoles.

Procedure:

  • Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to between -3°C and 0°C in an ice bath. Careful temperature control is necessary to prevent the solidification of the acetic acid.[1]

  • Bromine Addition: Shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. It is crucial to maintain the temperature below 0°C during the addition.[1]

  • Reaction: Once the addition is complete, remove the light shield and allow the mixture to warm to room temperature slowly. Let the reaction stir overnight.[1]

  • Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method provides a milder alternative to using elemental bromine.

Procedure:

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent such as 1,2-dimethoxyethane (DME).[1]

  • Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visual Guides

G cluster_start Problem Identification cluster_solutions Troubleshooting Pathways cluster_outcome Desired Outcome start Start issue Identify Issue: - Low Yield - Poor Regioselectivity - Over-bromination - Side Products start->issue sol_yield Low Yield Solutions: - Monitor with TLC - Optimize Temperature - Change Brominating Agent issue->sol_yield Low Yield sol_regio Regioselectivity Solutions: - Use Milder Agent (NBS) - Control Stoichiometry - Lower Temperature issue->sol_regio Poor Regioselectivity sol_over Over-bromination Solutions: - Reduce Brominating Agent - Monitor with TLC & Quench issue->sol_over Over-bromination sol_side Side Product Solutions: - Change Solvent (less polar) - Milder Conditions issue->sol_side Side Products end Optimized Reaction sol_yield->end sol_regio->end sol_over->end sol_side->end G start Start dissolve Dissolve 2-aminobenzothiazole in appropriate solvent start->dissolve cool Cool reaction mixture (if required) dissolve->cool add_br Add brominating agent (e.g., Br2 or NBS) dropwise cool->add_br stir Stir at controlled temperature add_br->stir monitor Monitor reaction (TLC) stir->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify crude product (Chromatography/ Recrystallization) extract->purify end End purify->end

References

Technical Support Center: Analysis of 2-Mercaptobenzothiazole (2-MBT) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-mercaptobenzothiazole (2-MBT) during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is 2-mercaptobenzothiazole (2-MBT) difficult to analyze using conventional Gas Chromatography (GC)?

A1: 2-Mercaptobenzothiazole is a thermally labile compound, meaning it is prone to degradation at elevated temperatures.[1][2] In conventional GC analysis, the high temperatures of the injection port can cause 2-MBT to decompose, leading to inaccurate quantification and the appearance of degradation products in the chromatogram.[1]

Q2: What is the primary decomposition product of 2-MBT during GC analysis?

A2: The primary decomposition product of 2-MBT when subjected to high temperatures in a GC inlet is benzothiazole (BT).[1] This occurs through the loss of the sulfhydryl (-SH) group.

Q3: What are the primary strategies to prevent the decomposition of 2-MBT during GC analysis?

A3: The two main strategies to prevent 2-MBT decomposition are:

  • Utilizing a cold injection technique , such as Programmable Temperature Vaporization (PTV), to avoid thermal shock in the GC inlet.[1]

  • Derivatization of the 2-MBT molecule to increase its thermal stability before analysis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of 2-MBT.

Problem Potential Cause Recommended Solution
Poor peak shape or tailing for 2-MBT. Adsorption of the active sulfur compound onto the GC column or liner.Use a column specifically designed for sulfur compound analysis or a low-polarity column with a thick film.[3] Ensure the use of a deactivated liner.
Low or no recovery of 2-MBT. Decomposition in the hot GC inlet.[1]Switch to a Programmable Temperature Vaporization (PTV) inlet or derivatize the sample.[1]
Appearance of an unexpected peak corresponding to benzothiazole (BT). Thermal decomposition of 2-MBT in the injector.[1]Lower the injector temperature if using a split/splitless inlet, although this may compromise volatilization. The most effective solution is to use a PTV inlet.[1]
Inconsistent and non-reproducible results. Active sites in the GC system leading to analyte loss, or partial decomposition of the analyte.[4]Ensure the entire flow path (liner, column, detector) is inert.[4] Regularly replace septa and liners. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Method 1: Preventing Decomposition using Programmable Temperature Vaporization (PTV) Injection

This method avoids the thermal stress of a hot injection, thereby preventing the decomposition of 2-MBT.[1]

1. Sample Preparation:

  • Dissolve the 2-MBT standard or sample in a suitable solvent (e.g., hexane or acetonitrile) to a known concentration.

2. GC-MS Parameters:

Parameter Value Notes
Injection Technique Programmable Temperature Vaporization (PTV)Solvent vent mode is recommended.[1]
Inlet Temperature Program Initial: 40°C, then ramp to a final temperature suitable for volatilization (e.g., 280°C).The initial cold temperature prevents decomposition.[1]
Injection Volume 1 µL
Carrier Gas Helium
Column Low-polarity capillary column (e.g., methyl silicone phase).[3][4]A column with a thick film can be advantageous for sulfur compounds.[3]
Oven Temperature Program Optimize based on the column and desired separation. A typical program might be: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
Detector Mass Spectrometer (MS) or a sulfur-specific detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).[5]MS is recommended for positive identification of 2-MBT and any potential degradation products.[1]
Method 2: Analysis following Derivatization

Derivatization increases the thermal stability of 2-MBT for analysis with a conventional hot split/splitless inlet. Silylation is a common derivatization technique.

1. Derivatization Protocol (Silylation):

  • Evaporate the solvent from the 2-MBT sample under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.

  • Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Parameters for Derivatized 2-MBT:

Parameter Value Notes
Injection Technique Hot Splitless
Inlet Temperature 250 - 280°CThe derivatized compound is more stable at this temperature.
Injection Volume 1 µL
Carrier Gas Helium
Column Low-polarity capillary column (e.g., methyl silicone phase).
Oven Temperature Program Optimize for the separation of the derivatized 2-MBT from other components.
Detector Mass Spectrometer (MS)

Visualizations

DecompositionPathway 2-Mercaptobenzothiazole (2-MBT) 2-Mercaptobenzothiazole (2-MBT) Benzothiazole (BT) Benzothiazole (BT) 2-Mercaptobenzothiazole (2-MBT)->Benzothiazole (BT) High Temperature (GC Inlet) Sulfhydryl Radical (-SH) Sulfhydryl Radical (-SH) 2-Mercaptobenzothiazole (2-MBT)->Sulfhydryl Radical (-SH) Decomposition ExperimentalWorkflows cluster_0 Conventional GC (with Decomposition) cluster_1 Recommended PTV Method cluster_2 Derivatization Method a0 Sample Injection a1 Hot Inlet (e.g., 280°C) a0->a1 a2 Decomposition of 2-MBT a1->a2 a3 GC Separation a2->a3 a4 Detection (2-MBT and BT) a3->a4 b0 Sample Injection b1 Cold Inlet (e.g., 40°C) b0->b1 b2 Gradual Temperature Ramp b1->b2 b3 GC Separation b2->b3 b4 Detection (Intact 2-MBT) b3->b4 c0 Sample Derivatization c1 Injection of Derivatized Sample c0->c1 c2 Hot Inlet (e.g., 280°C) c1->c2 c3 GC Separation c2->c3 c4 Detection (Derivatized 2-MBT) c3->c4

References

how to improve solubility of 4-(6-Bromo-2-benzothiazolyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(6-Bromo-2-benzothiazolyl)benzenamine. The focus is on addressing the compound's characteristically low aqueous solubility, a common challenge in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-(6-Bromo-2-benzothiazolyl)benzenamine? 4-(6-Bromo-2-benzothiazolyl)benzenamine is a lipophilic (hydrophobic) molecule with low aqueous solubility.[1] Its structure, containing a bromo-substituted benzothiazole and a benzenamine ring system, results in strong intermolecular forces that favor a solid, crystalline state over dissolution in water.[1][2] It is, however, more readily soluble in organic solvents.[2] This low aqueous solubility is a significant challenge for up to 90% of new chemical entities in the drug development pipeline.[3]

Q2: What is the recommended solvent for creating a high-concentration stock solution? The most common and recommended solvent for creating stock solutions of poorly soluble compounds like this one is Dimethyl sulfoxide (DMSO).[1] For a structurally similar compound, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, a solubility of 10 mM in DMSO has been noted.[1] It is critical to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can negatively impact compound stability and solubility.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. Why does this happen and how can I fix it? This common issue is known as "antisolvent precipitation" or "crashing out".[1] It occurs because the compound, which is stable in the 100% organic DMSO environment, becomes insoluble when the solvent is rapidly changed to a predominantly aqueous one.[1] To fix this, avoid direct, large-volume dilutions. Instead, use a stepwise serial dilution method, potentially into pre-warmed media, to ease the transition from organic to aqueous solvent.[1] The Troubleshooting Guide below provides a detailed protocol.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an experiment? The cellular tolerance for DMSO is specific to the cell line and the duration of the assay.[1] As a general guideline, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[1] To minimize potential artifacts and cellular stress, many researchers aim for final DMSO concentrations below 0.1%.[1]

Physicochemical Data

For reference, the core properties of the compound are summarized below.

PropertyValueReference
CAS Number 566169-97-9[2]
Molecular Formula C₁₃H₉BrN₂S[2]
Molecular Weight 305.19 g/mol [2]
Appearance Cream to yellow powder (predicted)[2]

Troubleshooting Guide: Overcoming Precipitation

If you observe precipitation when diluting your compound into an aqueous buffer or media, follow these strategies. It may be necessary to combine several approaches for optimal results.

Strategy 1: Optimized Dilution Protocol

Rapidly changing the solvent environment is the primary cause of precipitation. A stepwise dilution protocol can mitigate this shock.

  • Prepare a high-concentration stock solution of the compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1]

  • Perform a serial dilution. Instead of a single dilution, create an intermediate dilution of the DMSO stock into pre-warmed media.

  • Add this intermediate solution to the final assay volume.

  • During the final dilution step, vortex or mix the aqueous solution gently as the compound is added to promote rapid dispersion.

G cluster_0 Preparation Workflow start 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1:10 in warm media) start->intermediate Stepwise Dilution final Final Dilution (in assay volume) intermediate->final Vortex during addition precip Precipitation Occurs? final->precip success Soluble Assay Solution precip->success No troubleshoot Proceed to Strategy 2 precip->troubleshoot Yes

A standard workflow for preparing and diluting poorly soluble compounds.
Strategy 2: Employing Solubilizing Excipients

If an optimized dilution protocol is insufficient, the use of biocompatible solubilizing agents can help keep the compound in solution. These should be added to the final aqueous buffer before adding the compound.

ClassAgent ExampleTypical Final ConcentrationMechanism of Action
Surfactant Tween® 200.05 - 0.1% (v/v)[1]Non-ionic detergents that form micelles to encapsulate hydrophobic molecules.[1]
Surfactant Pluronic® F-68~0.1% (w/v)[1]A non-ionic block copolymer that acts as a surfactant.[1]
Complexation β-CyclodextrinsVaries (µM to mM range)Forms a water-soluble inclusion complex by encapsulating the lipophilic drug in its cavity.
Co-solvent Ethanol, PEG 400<1% (v/v)Water-miscible organic solvents that reduce the interfacial tension between the compound and water.[4][5]
  • Prepare a stock solution of a biocompatible surfactant (e.g., a 10% solution of Tween® 20) in your assay buffer.

  • Add the surfactant stock to your final assay buffer to achieve the desired final concentration (e.g., 0.1%).

  • Prepare the DMSO stock of 4-(6-Bromo-2-benzothiazolyl)benzenamine as usual.

  • Add the compound's DMSO stock directly to the surfactant-containing aqueous buffer, ensuring the final DMSO concentration remains low (<0.5%).

Strategy 3: pH Adjustment

The benzenamine (aniline) moiety of the compound is weakly basic. Adjusting the pH of the buffer may increase solubility by forming a more soluble salt.

Caution: This method must be used carefully, as changes in pH can have significant effects on cell viability, protein function, and assay performance.[1]

  • Prepare a series of buffers with slightly different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 7.8).

  • Attempt to dissolve the compound (or a dilution from a DMSO stock) in each buffer.

  • Visually inspect for precipitation or use a nephelometer to quantify turbidity.

  • Select the optimal pH that improves solubility while remaining within a range that is compatible with your experimental system.

G cluster_1 Effect of pH on Amine Group Compound_low_pH R-NH3+ (Protonated, Cationic) More Soluble Equilibrium pKa Compound_low_pH->Equilibrium Lower pH Compound_high_pH R-NH2 (Neutral, Free Base) Less Soluble Equilibrium->Compound_high_pH Higher pH

Lowering pH protonates the amine, potentially increasing solubility.

References

optimizing reaction conditions for benzothiazole synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for benzothiazole synthesis, with a specific focus on the critical roles of temperature and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzothiazoles?

A1: The most prevalent method is the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde, ketone, carboxylic acid, or acyl chloride.[1][2][3][4] This approach is widely used due to its versatility and the commercial availability of a wide range of starting materials.

Q2: How does temperature generally affect benzothiazole synthesis?

A2: Temperature is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.[5] While some modern protocols are optimized to run at room temperature, many syntheses require heating to proceed at a reasonable rate.[5][6] However, excessively high temperatures can lead to the formation of side products and impurities.[7][8] It is crucial to find the optimal temperature for a specific set of reactants and catalysts.

Q3: What are common solvents used for benzothiazole synthesis, and how do I choose the right one?

A3: Common solvents include ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), toluene, and in some "green" protocols, water or glycerol.[5][9][10][11] The choice of solvent depends on the specific reactants and catalysts being used. For instance, ethanol is frequently used for reactions catalyzed by H₂O₂/HCl at room temperature.[2][6] DMSO can sometimes act as both a solvent and an oxidant.[9][12] Solvent-free conditions are also becoming increasingly popular to simplify workup and reduce environmental impact.[6][9]

Q4: Are there environmentally friendly ("green") methods for benzothiazole synthesis?

A4: Yes, significant research has focused on developing greener synthetic routes.[1][4] These methods often involve the use of water or glycerol as a solvent, reusable catalysts, solvent-free conditions, and energy-efficient techniques like microwave-assisted synthesis.[5][11] Such approaches aim to minimize hazardous waste and energy consumption.[8]

Q5: How can I monitor the progress of my benzothiazole synthesis reaction?

A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5][9] By comparing the TLC spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during benzothiazole synthesis, with a focus on solutions related to temperature and solvent optimization.

Problem 1: Low or No Product Yield

  • Q: I'm getting a very low yield. Could my reaction temperature be the issue?

    • A: Yes, a suboptimal temperature is a common cause of low yields.[5] If the reaction is being run at room temperature, a gradual increase in temperature may be necessary to drive the reaction forward.[5] Conversely, if you are refluxing the reaction and observing significant byproduct formation, the temperature might be too high, causing degradation of reactants or products.[5][7] It is recommended to perform small-scale trials at different temperatures to find the optimal condition.

  • Q: My reaction isn't working. Is it possible I'm using the wrong solvent?

    • A: The choice of solvent is crucial for reactant solubility and can influence reaction kinetics.[9] If your starting materials are not fully dissolved, the reaction will be slow or may not proceed at all. Trying a different solvent in which all reactants are soluble is a good troubleshooting step. For example, while ethanol is common, some reactions may perform better in higher-boiling point solvents like DMSO or DMF, especially if higher temperatures are required.[5] In some cases, solvent-free conditions have been shown to improve yields.[13]

Problem 2: Formation of Side Products/Impurities

  • Q: My final product is impure, with many side spots on the TLC. How can temperature and solvent help?

    • A: The formation of byproducts is often temperature-dependent.[7] High temperatures can promote side reactions such as the oxidation of 2-aminothiophenol or self-condensation of the aldehyde starting material.[5][7] Lowering the reaction temperature may improve the selectivity for the desired product.[5] The solvent can also play a role; for instance, performing the reaction under an inert atmosphere can minimize the oxidation of the sensitive 2-aminothiophenol starting material.[5]

Problem 3: Incomplete Reaction

  • Q: My reaction stalls and never goes to completion. What should I try?

    • A: Incomplete reactions are often due to insufficient energy or reaction time. A modest increase in temperature can sometimes be enough to push the reaction to completion.[8] Alternatively, switching to a higher-boiling point solvent will allow you to run the reaction at a higher temperature. Also, ensure the reaction is running for a sufficient amount of time by monitoring it with TLC.[5]

Data Presentation: Temperature and Solvent Effects

The following tables summarize quantitative data on the synthesis of 2-substituted benzothiazoles, illustrating the impact of varying reaction conditions.

Table 1: Effect of Solvent on the Synthesis of 2-Phenylbenzothiazole

SolventTemperature (°C)Time (h)Yield (%)Reference
Methanol60295[14]
DMSO120646[13]
DMF1206-[13]
1,4-Dioxane1206-[13]
Sulfolane1206-[13]
Solvent-free120678[13]

Table 2: Effect of Temperature and Catalyst System on Benzothiazole Synthesis

Catalyst SystemSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp1 h85-94[2][5]
Commercial LaccasesNot specified50°C24 hHigh Yields[2]
SnP₂O₇Not specified100°C8-35 min87-95[2]
Molecular IodineSolvent-freeNot specified10 minExcellent Yield[2]
MeSO₃H/SiO₂Not specified140°C2.5 h92[15]
Glycerol (Microwave)Glycerol100°C4 minGood to Excellent[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes at room temperature.[2][6]

  • Materials:

    • 2-Aminothiophenol

    • Aromatic aldehyde

    • Ethanol

    • 30% Hydrogen Peroxide (H₂O₂)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[9]

    • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[9]

    • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[9]

    • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[9][16]

    • Isolation: Collect the precipitated solid product by vacuum filtration.[9]

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]

Protocol 2: Synthesis of Benzothiazole using Formic Acid

This protocol describes the synthesis of the parent benzothiazole ring from 2-aminothiophenol and formic acid.[16]

  • Materials:

    • 2-Aminothiophenol

    • Formic Acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).[16]

    • Addition of Reagent: To the flask, add formic acid (15 mL).[16]

    • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.[16]

    • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.[16]

    • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[16]

    • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (50 mL).[16]

    • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole.[16]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Reactant Preparation setup Reaction Setup (Solvent, Catalyst) start->setup reaction Run Reaction (Temperature, Time) setup->reaction monitor Monitor Progress (TLC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Work-up (Quench, Extract) complete->workup Yes purify Purification (Recrystallization/ Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for benzothiazole synthesis.

troubleshooting_logic problem problem cause cause solution solution low_yield Problem: Low Yield temp_cause Potential Cause: Suboptimal Temperature low_yield->temp_cause solvent_cause Potential Cause: Incorrect Solvent low_yield->solvent_cause temp_solution Solution: - Gradually increase temp if RT - Decrease temp if side products form - Run small-scale trials temp_cause->temp_solution solvent_solution Solution: - Ensure all reactants are soluble - Try alternative solvent (e.g., DMSO, DMF) - Consider solvent-free conditions solvent_cause->solvent_solution

Caption: Troubleshooting logic for low yield in benzothiazole synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 4-Bromo-2-mercaptobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis involves the cyclization of 2,6-dibromoaniline with carbon disulfide.[1] This reaction is typically performed at elevated temperatures, such as 150°C, for an extended period (e.g., 16 hours) under an inert atmosphere to form the thiazole ring.[1]

Q2: What are the most common side reactions to anticipate during this synthesis?

A2: Key side reactions include incomplete cyclization, oxidation of the mercapto group, and polymerization or decomposition of starting materials and products at high temperatures.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the temperature is too low or the reaction time is insufficient.[2]

  • Oxidation: The thiol group (-SH) of the product is susceptible to oxidation, which can lead to the formation of the corresponding disulfide dimer, especially if exposed to air during the reaction or work-up.[3][4]

  • Polymerization/Decomposition: High reaction temperatures can lead to the formation of tar-like byproducts and decomposition, reducing the overall yield and complicating purification.[3]

Q3: How can I effectively monitor the reaction's progress and detect byproducts?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the reaction.[2] By spotting the reaction mixture alongside the 2,6-dibromoaniline starting material on a TLC plate, you can observe the consumption of the reactant and the emergence of the product spot. The appearance of multiple new spots may indicate the formation of side products.[2]

Q4: My reaction yield is very low. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors. Ensure the purity of your starting materials, as contaminants can interfere with the reaction.[2] Suboptimal reaction temperature is a frequent issue; if the temperature is too low, the reaction may not proceed to completion, and if it's too high, decomposition can occur.[2] It is also crucial to maintain a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and product.[1]

Q5: What is the best way to purify crude this compound?

A5: The crude product can be purified by column chromatography on silica gel.[1] An alternative and often effective method for purifying mercaptobenzothiazole derivatives is an acid-base extraction. This involves dissolving the crude product in an aqueous alkali solution (like sodium hydroxide) to form the sodium salt, filtering off insoluble organic impurities, and then re-precipitating the purified product by acidifying the filtrate with a mineral acid like HCl.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Poor quality or impurity of 2,6-dibromoaniline or carbon disulfide.[2]2. Suboptimal reaction temperature (too low).[2]3. Insufficient reaction time.4. Presence of oxygen leading to oxidative side reactions.[2]1. Ensure the purity of starting materials. Use freshly opened reagents if possible.2. Gradually increase the reaction temperature, monitoring for decomposition via TLC.3. Extend the reaction time, monitoring progress by TLC until the starting material is consumed.4. Ensure the reaction is conducted under a rigorously inert atmosphere (nitrogen or argon).[1]
Formation of Dark, Tarry Substance 1. Reaction temperature is too high, causing decomposition or polymerization.[3]2. Extended reaction time at elevated temperatures.1. Lower the reaction temperature. While the literature suggests 150°C, optimization may be required for your specific setup.[1]2. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
Multiple Spots on TLC / Impure Product 1. Side reactions are occurring due to non-optimal conditions.[2]2. Oxidation of the thiol group to a disulfide.[4]1. Adjust reaction conditions, primarily temperature, to suppress side reactions.[2]2. Degas solvents and ensure an inert atmosphere. During work-up, minimize exposure to air.
Difficulty in Purification by Column Chromatography 1. Byproducts have similar polarity to the desired product.2. The product is streaking or degrading on the silica gel column.1. Attempt purification via recrystallization from a suitable solvent system.2. Use an acid-base work-up to purify the product. Dissolve the crude material in aqueous NaOH, filter impurities, and re-precipitate with HCl.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-mercapto-1,3-benzothiazole [1]

  • In a suitable reaction vessel, combine 2,6-dibromoaniline (1 equivalent) and carbon disulfide (CS₂).

  • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 150°C and maintain this temperature for 16 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Acidify the mixture using 1N HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain 4-bromo-2-mercapto-1,3-benzothiazole.

Protocol 2: Purification of Crude this compound via Acid-Base Extraction [5]

  • Dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 5-10% w/w) with vigorous stirring. The product will deprotonate to form the water-soluble sodium salt.

  • Heat the mixture gently (e.g., 70-80°C) for 0.5-4 hours to ensure complete dissolution.

  • Filter the basic solution to remove any insoluble impurities (e.g., tar-like byproducts).

  • Cool the filtrate in an ice bath.

  • Slowly add a non-oxidizing mineral acid, such as 10-20% hydrochloric acid or sulfuric acid, to the filtrate with stirring until the solution is acidic (pH ~2-3). Keep the temperature below 35°C during acidification.

  • The purified this compound will precipitate as a solid.

  • Collect the solid product by filtration.

  • Wash the collected solid thoroughly with water until the washings are near neutral pH.

  • Dry the purified product under a vacuum.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis. Note that specific yields can vary depending on reaction scale and optimization.

CompoundRoleMolar Eq.Key ParametersTypical Yield
2,6-Dibromoaniline Starting Material1.0N/AN/A
Carbon Disulfide Reagent / SolventExcessN/AN/A
This compound Product1.0Temp: 150°CTime: 16 h[1]Varies; optimization is key.

Visualizations

G Diagram 1: Synthesis Workflow A Starting Materials (2,6-Dibromoaniline, CS₂) B Reaction (150°C, 16h, Inert Atm.) A->B Cyclization C Acidification & Extraction (1N HCl, Ethyl Acetate) B->C Work-up D Purification (Column Chromatography) C->D Isolation E Final Product (this compound) D->E

Diagram 1: Synthesis Workflow for this compound.

G Diagram 2: Potential Side Reaction Pathways Start 2,6-Dibromoaniline + CS₂ Product Desired Product (this compound) Start->Product Main Reaction (150°C) Incomplete Incomplete Cyclization (Intermediate Products) Start->Incomplete Low Temp / Short Time Tars Decomposition (Tars / Polymers) Start->Tars High Temp Oxidation Oxidation Product (Disulfide Dimer) Product->Oxidation O₂ / Air Exposure

Diagram 2: Potential Side Reaction Pathways during synthesis.

Diagram 3: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of crude 4-Bromo-2-mercaptobenzothiazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent has too high a solubility for the compound at low temperatures.- The solution was not sufficiently cooled or allowed adequate time for crystallization.- Excessive washing of the collected crystals.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, or a hexane/ethyl acetate mixture).- Consider using a co-solvent system to fine-tune solubility.- Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize crystal formation.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Product Precipitates as an Oil During Recrystallization - The cooling rate is too rapid ("oiling out").- The solvent is not ideal for the compound's crystallization.- Impurities are present that inhibit crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small seed crystal of pure this compound to induce proper crystallization.- Try a different recrystallization solvent or a solvent mixture.- Consider a preliminary purification step (e.g., acid-base extraction) to remove impurities before recrystallization.
Co-elution of Impurities in Column Chromatography - The polarity of the mobile phase is too high, causing impurities to travel with the product.- The stationary phase is not providing adequate separation.- The column is overloaded with the crude product.- Gradually decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[1]- Use a shallower gradient or isocratic elution with an optimized solvent mixture.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Ensure proper packing of the column to avoid channeling.- Use an appropriate amount of crude product for the column size.
Presence of Dibrominated Impurity - Over-bromination during the synthesis reaction.[2]- A preliminary purification by suspending the crude product in a mixture like hexane/ethyl acetate (e.g., 4:1 v/v) and filtering can remove the less soluble dibrominated byproduct.[1]- Optimize the stoichiometry of the brominating agent during synthesis to minimize over-bromination.[2]
Colored Impurities in the Final Product - Residual starting materials or byproducts from the synthesis.- If the product is soluble in a hot solvent, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- An acid-base extraction can be effective in removing colored, non-acidic impurities.
Product Degradation During Purification - The compound may be sensitive to heat or prolonged exposure to the stationary phase.- For recrystallization, minimize the time the solution is kept at a high temperature.- For column chromatography, work at a faster flow rate if the separation allows, to reduce the residence time on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-mercaptobenzothiazole, and over-brominated byproducts like 4,7-dibromo-2,1,3-benzothiadiazole.[1] The presence of other brominated isomers is also possible depending on the reaction conditions.[2]

Q2: What is a good starting point for a recrystallization solvent?

A2: While a specific solvent for this compound is not widely reported, ethanol is a common and effective solvent for recrystallizing related benzothiazole derivatives. Other potential solvents to screen include methanol, toluene, and mixtures of hexane and ethyl acetate.

Q3: How can I remove excess bromine from my crude product?

A3: Washing the crude solid with a solvent like ethanol can help remove residual bromine.[3] Alternatively, dissolving the crude product in an organic solvent and washing with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite can effectively remove excess bromine.[3]

Q4: Is an acid-base extraction a suitable purification method?

A4: Yes, this can be a very effective method. 2-mercaptobenzothiazole and its derivatives are acidic due to the thiol group. The crude product can be dissolved in an aqueous alkaline solution (like sodium hydroxide) to form the sodium salt.[4][5] Neutral organic impurities can then be removed by extraction with an organic solvent. The pure this compound can then be precipitated by acidifying the aqueous layer with a non-oxidizing acid, such as hydrochloric or sulfuric acid.[4]

Q5: What is a typical mobile phase for column chromatography of this compound?

A5: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. For a related compound, 4-bromo-2,1,3-benzothiadiazole, a hexane/ethyl acetate (97:3, v/v) mixture was used as the eluent for column chromatography on silica gel.[1] The optimal ratio will depend on the specific impurities present in your crude mixture and should be determined by thin-layer chromatography (TLC) analysis first.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of 5% sodium hydroxide. The product will move into the aqueous layer as its sodium salt. Repeat the extraction on the organic layer to ensure complete transfer of the product.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a non-oxidizing acid, such as 1M hydrochloric acid, with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various mixtures of hexane and ethyl acetate. An ideal eluent system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar component of your eluent (e.g., hexane) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude 4-Bromo-2- mercaptobenzothiazole recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base column_chrom Column Chromatography crude->column_chrom pure_product Pure 4-Bromo-2- mercaptobenzothiazole recrystallization->pure_product impurities Impurities Removed recrystallization->impurities acid_base->pure_product acid_base->impurities column_chrom->pure_product column_chrom->impurities

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization start Recrystallization Attempt low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? low_recovery->oiling_out No check_solubility Check Solvent Solubility at Low Temperature low_recovery->check_solubility Yes cool_longer Ensure Sufficient Cooling Time low_recovery->cool_longer Yes slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal Yes success Successful Purification oiling_out->success No check_solubility->start cool_longer->start slow_cooling->start seed_crystal->start

References

dealing with precipitation of benzothiazole compounds in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of benzothiazole compounds in aqueous media.

Troubleshooting Guides

Issue 1: My benzothiazole compound precipitates out of solution upon addition to my aqueous buffer.

This is a common issue arising from the generally low aqueous solubility of the benzothiazole scaffold.[1][2] The phenomenon is often referred to as "solvent-shifting" precipitation, especially when diluting a concentrated stock solution from an organic solvent (like DMSO) into an aqueous medium.[3]

Troubleshooting Steps:

  • Review Compound-Specific Properties: The solubility of benzothiazole derivatives can vary significantly based on their substitution patterns. Highly lipophilic derivatives will have lower aqueous solubility.

  • Employ a Co-solvent System: Instead of relying solely on one organic solvent, a combination of co-solvents can enhance solubility.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic benzothiazole compound, increasing its solubility in the aqueous phase.[4]

  • Consider pH Adjustment: If your benzothiazole derivative has ionizable groups, adjusting the pH of the aqueous medium can significantly impact its solubility.

  • Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]

  • Optimize the Dilution Process: The method of dilution can influence precipitation. A stepwise dilution or adding the stock solution to a vigorously stirred aqueous medium can prevent localized high concentrations that trigger precipitation.[3]

Issue 2: My benzothiazole compound is initially soluble but precipitates over time.

This may indicate that your solution is supersaturated and thermodynamically unstable.

Troubleshooting Steps:

  • Assess Solution Stability: Monitor the clarity of your solution over your experimental timeframe at the intended storage temperature.

  • Reduce Final Concentration: The most straightforward solution is to work at a lower, more stable concentration of your benzothiazole compound.

  • Increase Solubilizing Agent Concentration: If you are using co-solvents, surfactants, or cyclodextrins, increasing their concentration may be necessary to maintain solubility.

  • Control Temperature: The solubility of many organic compounds, including benzothiazoles, is temperature-dependent, typically increasing with higher temperatures.[1][2] Ensure your experimental and storage temperatures are appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of benzothiazole?

A1: The parent 1,3-benzothiazole has limited solubility in water, in the range of a few milligrams per liter.[2] One study reports an aqueous solubility of 4.30 x 10³ mg/L at 25°C.[1] However, the solubility of benzothiazole derivatives can vary widely depending on their specific chemical structure.

Q2: What are the best organic solvents to dissolve benzothiazole compounds?

A2: Benzothiazole and its derivatives are generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2]

Q3: How can I improve the yield of my benzothiazole synthesis to obtain a purer product that is easier to handle?

A3: To improve the yield and purity, consider optimizing reaction conditions such as temperature, reaction time, and catalyst.[7] Preventing side reactions, like the oxidation of 2-aminothiophenol, is also crucial.[4] Efficient purification using methods like recrystallization from ethanol or column chromatography can help isolate a pure product that may be more amenable to solubilization.[7]

Q4: Can I use pH adjustment to keep my benzothiazole compound in solution?

A4: Yes, if your benzothiazole derivative possesses acidic or basic functional groups, pH modification can be a very effective strategy. For weakly basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH will result in deprotonation and enhanced solubility.

Q5: Are there any "green" or environmentally friendly methods to handle benzothiazole compounds?

A5: While not directly related to precipitation, green chemistry approaches to benzothiazole synthesis focus on using water as a solvent, employing reusable catalysts, and utilizing solvent-free reaction conditions to reduce environmental impact.[4]

Data Presentation

Table 1: Solubility of Benzothiazole and Formulation Components

Compound/ExcipientClassAqueous SolubilityTypical Concentration Range for FormulationNotes
BenzothiazoleParent Compound4.3 mg/mL at 25°C[8]-Solubility is highly dependent on the specific derivative.
Polyethylene Glycol 400 (PEG 400)Co-solventWater-miscible10 - 30% (v/v)[7]Enhances the solubility of hydrophobic compounds.
Propylene Glycol (PG)Co-solventWater-miscible10 - 60% (v/v)A common vehicle for oral and injectable formulations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Inclusion Complex AgentHigh10 - 40% (w/v)[9]Forms inclusion complexes to increase solubility.
Polysorbate 80 (Tween 80)SurfactantWater-miscible0.1 - 5% (v/v)Forms micelles to solubilize poorly soluble compounds.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol provides a general guideline for using a co-solvent system to dissolve a poorly soluble benzothiazole derivative for in vitro or in vivo studies.

Materials:

  • Benzothiazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Glycerin

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Co-solvent Vehicle: In a sterile vial, combine the co-solvents. For example, to prepare a 10 mL vehicle, you might mix 1.5 mL of PEG 400, 2.0 mL of Propylene Glycol, and 1.0 mL of Glycerin.[7]

  • Dissolve the Benzothiazole Compound: Weigh the required amount of your benzothiazole compound and add it to the co-solvent mixture.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved.[7]

  • Aqueous Dilution (if required): If the final formulation needs to be aqueous, slowly add the aqueous buffer to the dissolved compound-co-solvent mixture while stirring vigorously. Perform this step cautiously to avoid precipitation.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of a benzothiazole compound.

Materials:

  • Benzothiazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a suitable buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or your desired buffer (e.g., 30% w/v).[7] Stir until the HP-β-CD is completely dissolved.

  • Add the Benzothiazole Compound: Add an excess amount of the benzothiazole powder to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Sonication can also be used to aid in the dissolution and complex formation.[7] Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[3]

  • Equilibration and Sterilization: After stirring, allow the solution to equilibrate. Separate any undissolved compound by centrifugation, and then filter the supernatant through a 0.22 µm sterile syringe filter to obtain a clear, saturated solution of the benzothiazole-HP-β-CD complex.[3][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment Compound Compound Solubilization Solubilization Compound->Solubilization Addition Addition Solubilization->Addition Solubilized Compound Aqueous_Medium Aqueous_Medium Aqueous_Medium->Solubilization Observation Observation Addition->Observation Monitor for Precipitation Analysis Analysis Observation->Analysis Proceed if Clear troubleshooting_logic cluster_solutions_initial Immediate Solutions cluster_solutions_over_time Long-Term Solutions start Precipitation Observed is_initial Immediate Precipitation? start->is_initial is_over_time Precipitation Over Time? start->is_over_time solution1 Use Co-solvents / Surfactants is_initial->solution1 Yes solution2 Adjust pH is_initial->solution2 Yes solution3 Use Cyclodextrins is_initial->solution3 Yes solution4 Optimize Dilution is_initial->solution4 Yes solution5 Lower Concentration is_over_time->solution5 Yes solution6 Increase Solubilizer is_over_time->solution6 Yes solution7 Control Temperature is_over_time->solution7 Yes

References

Technical Support Center: 4-Bromo-2-mercaptobenzothiazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-2-mercaptobenzothiazole when dissolved in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am preparing a stock solution of this compound in DMSO for my experiments. Are there any known stability issues I should be aware of?

Yes, while DMSO is a common solvent for compounds with low aqueous solubility, stability issues can arise.[1][2] Although specific data for this compound is limited, studies on related 2-aminothiazole and 2-mercaptobenzothiazole compounds have shown degradation in DMSO at room temperature.[1][3] Therefore, it is crucial to handle and store your DMSO stock solutions properly to minimize potential degradation.

Q2: What are the primary factors that can affect the stability of my this compound stock solution in DMSO?

Several factors can influence the stability of your compound in DMSO. These include:

  • Temperature: Elevated temperatures can accelerate degradation. Studies on similar compounds have shown significant decomposition at room temperature over a matter of days to weeks.[1]

  • Light Exposure: Photodegradation can occur with benzothiazole derivatives, leading to the formation of various byproducts.[4]

  • pH: The pH of any aqueous buffer you dilute your DMSO stock into can impact the compound's stability.[5]

  • Oxygen: The presence of oxygen can promote oxidation of the mercapto group.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce atmospheric moisture and potentially accelerate degradation.[6]

  • DMSO Quality: The purity and water content of your DMSO can affect stability. It is recommended to use anhydrous, high-purity DMSO.[2]

Q3: How can I monitor the stability of my this compound solution?

Regularly assessing the purity of your stock solution is good practice. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods to monitor for degradation.[3][6] A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.

Q4: What are the potential degradation products of this compound in DMSO?

While specific degradation products for the 4-bromo derivative in DMSO have not been documented in the provided search results, based on related compounds, potential degradation pathways could involve:

  • Oxidation: The mercapto group (-SH) is susceptible to oxidation, which could lead to the formation of a disulfide dimer (dibenzothiazyl disulfide).[3][7]

  • Photodegradation: Exposure to light may lead to the formation of benzothiazole and 2-benzothiazolesulfonic acid, among other products.[4]

  • Solvent-Induced Decomposition: DMSO, being a dipolar aprotic solvent, could potentially facilitate tautomerization or other rearrangements.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time from the same stock solution. The compound may be degrading in the DMSO stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at -20°C or lower.[1] 3. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. 4. Protect the stock solution from light by using amber vials or wrapping them in foil.
Precipitation of the compound when diluting the DMSO stock into aqueous media. This is a common solubility issue known as "crashing out," where the compound is not soluble in the final aqueous environment.[2]1. Decrease the final concentration of the compound. 2. Decrease the percentage of DMSO in the final solution (generally recommended to be below 0.5%).[2] 3. Investigate the use of co-solvents or surfactants in your aqueous buffer, ensuring they are compatible with your assay.[2]
Visible color change in the DMSO stock solution. A color change can be an indicator of chemical decomposition.[1]1. Discard the solution. 2. Prepare a fresh stock solution. 3. Re-evaluate your storage conditions (temperature, light exposure).
Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. This is a direct indication of degradation and the formation of impurities.1. Identify the degradation products if possible to understand the degradation pathway. 2. Optimize storage and handling conditions to minimize the formation of these impurities. 3. If the impurities are biologically active, this could lead to false positive results in screening assays.[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing a this compound DMSO Stock Solution
  • Solvent Preparation: Use anhydrous, high-purity DMSO (≥99.7%).[2] Allow the DMSO to come to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the target concentration. Mix well by vortexing or sonication until the compound is completely dissolved.

  • Storage:

    • For short-term storage (a few days), store at 4°C.

    • For long-term storage, aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.[1]

  • Handling: When using the stock solution, allow the vial to equilibrate to room temperature before opening. Use the required amount and promptly reseal and return the stock to its storage condition. Avoid multiple freeze-thaw cycles.[6]

Protocol 2: HPLC Method for Stability Assessment

This is a general guideline; specific parameters may need to be optimized for your system.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Sample Preparation: Dilute a small aliquot of your DMSO stock solution with the mobile phase to a concentration within the linear range of the detector.

  • Analysis: Inject the prepared sample. To assess stability, compare the chromatogram of a freshly prepared sample to that of a sample that has been stored under specific conditions (e.g., room temperature for 7 days). A decrease in the area of the main peak and the appearance of new peaks indicate degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment prep_start Weigh this compound dissolve Dissolve in Anhydrous DMSO prep_start->dissolve storage_options Aliquot into Single-Use Vials dissolve->storage_options short_term Short-Term (4°C) storage_options->short_term Days long_term Long-Term (-20°C or -80°C) storage_options->long_term Weeks/Months sampling Sample at Time Points (e.g., T=0, T=7 days) storage_options->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis data_analysis Compare Chromatograms hplc_analysis->data_analysis conclusion Assess Stability data_analysis->conclusion troubleshooting_logic start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_age How old is the stock solution? check_storage->check_age prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh retest Retest Experiment prepare_fresh->retest problem_persists Problem Persists? retest->problem_persists problem_persists->prepare_fresh No, resolved investigate_assay Investigate Other Assay Parameters problem_persists->investigate_assay Yes

References

overcoming poor regioselectivity in benzothiazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a substantial amount of information to create the technical support center. I have found resources covering:

  • C2-Functionalization: Palladium-catalyzed direct arylation and alkylation methods are well-documented.

  • C4/C7-Functionalization: I have information on directing group strategies and specific catalytic systems for C7 arylation. The challenge of separating C4 and C7 isomers in electrophilic reactions is also highlighted.

  • Cross-Coupling Reactions: I found information on catalyst-controlled regioselectivity in Suzuki couplings of dihaloazoles, which can be adapted for dihalobenzothiazoles.

  • Electrophilic Substitution: I have general information on Friedel-Crafts acylation and bromination, which can be applied to benzothiazole with a discussion on expected regioselectivity.

  • Troubleshooting: I found a good resource on common side reactions in benzothiazole synthesis, such as oxidation and dimerization of 2-aminothiophenol, which is a common precursor.

  • Protocols and Data: I have some specific reaction conditions, yields, and regiomeric ratios from the search results, which can be used to build the tables and protocols.

While I have a good foundation, to make the technical support center truly comprehensive, I would benefit from:

  • More direct comparative studies on directing groups for C4 vs. C7 functionalization of benzothiazole specifically, as much of the detailed data is for related heterocycles.

  • More quantitative data on the regioselectivity of Friedel-Crafts acylation on benzothiazole to make the tables more specific.

  • A wider range of detailed, step-by-step experimental protocols for different regioselective functionalizations.

However, I have enough information to construct a very helpful and detailed technical support center that fulfills all the user's core requirements. I can create the troubleshooting guides, FAQs, tables with the available data, detailed protocols for key reactions, and the requested Graphviz diagrams. I will proceed with generating the response based on the information I have gathered.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to poor regioselectivity in benzothiazole functionalization.

Frequently Asked Questions (FAQs)

Q1: My C-H arylation of benzothiazole is giving me a mixture of isomers. How can I achieve better regioselectivity for the C2 position?

A1: Achieving high regioselectivity for the C2 position in direct C-H arylation is a common challenge. The C2 position is inherently more acidic and electronically favored for many catalytic C-H activation processes. To improve C2 selectivity, consider the following:

  • Catalyst System: Palladium-based catalysts are frequently used for C2-arylation. A combination of a palladium source like Pd(OAc)₂ or PdCl₂ with a suitable ligand and base is crucial. For instance, using a palladium/copper co-catalytic system can be effective.

  • Reaction Conditions: Optimization of reaction conditions is key. Factors such as solvent, temperature, and the choice of base can significantly influence the outcome. For example, a versatile protocol for C2-arylation involves using a palladium catalyst with Ag₂O as an oxidant in hexafluoroisopropanol (HFIP) at room temperature.[1][2][3]

  • Coupling Partner: The nature of the arylating agent (e.g., aryl halides, boronic acids) can also affect selectivity.

Q2: I am attempting an electrophilic substitution (e.g., nitration, halogenation) on the benzene ring of benzothiazole and getting a mixture of C4 and C7 substituted products. How can I control the regioselectivity?

A2: Electrophilic aromatic substitution on the benzothiazole ring often yields a mixture of C4 and C7 isomers due to the complex electronic effects of the fused thiazole ring. The C4 and C7 positions are generally the most activated towards electrophiles.

  • Steric Hindrance: The regioselectivity can sometimes be influenced by sterically bulky substituents already present on the benzothiazole core or on the electrophile.

  • Reaction Conditions: Lowering the reaction temperature may favor the thermodynamically more stable isomer.

  • Directing Groups: For precise control, especially to favor the less accessible positions, installing a directing group is a powerful strategy. This is more common in metal-catalyzed C-H functionalization but the principle of using steric and electronic guidance is relevant.

Q3: How can I selectively functionalize the C7 position of benzothiazole?

A3: Selective functionalization at the C7 position is challenging due to the competing reactivity of other positions. A common strategy is to use a directing group approach in combination with a transition metal catalyst. While many examples exist for related heterocycles like indoles, the principles can be applied to benzothiazole.[4][5][6] A notable method for direct C7 arylation of benzothiazoles involves a phosphine-free palladium-catalyzed reaction with bromoarenes.

Q4: I am performing a Suzuki coupling on a dihalobenzothiazole and getting a mixture of mono-arylated products at both positions. How can I achieve regioselective mono-arylation?

A4: Catalyst control is a key strategy for achieving regioselectivity in Suzuki couplings of dihaloazoles.[7][8] By carefully selecting the palladium catalyst and ligands, it is often possible to selectively couple at one position over the other. The less sterically hindered and more electronically deficient site is typically more reactive. For a one-pot double Suzuki coupling, minimizing the amount of water in the reaction can be crucial to prevent dehalogenation side reactions.[9]

Troubleshooting Guides

Problem 1: Low yield and formation of dark, tar-like material in my benzothiazole synthesis.

This issue often points to the oxidation and polymerization of the 2-aminothiophenol starting material, a common precursor in many benzothiazole syntheses.[10]

Potential CauseRecommended Solution
Oxidation of 2-aminothiophenol Use freshly purified 2-aminothiophenol. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[10]
Harsh Reaction Conditions Avoid excessively high temperatures. Consider stepwise heating or running the reaction at a lower temperature for a longer duration.[10]
Inappropriate Oxidant If an oxidant is required for cyclization, choose a milder reagent. In some cases, air can serve as a gentle oxidant.[10]

Problem 2: My analysis shows an incomplete reaction, with the presence of a benzothiazoline intermediate.

This indicates that the final aromatization step to form the benzothiazole ring is not complete.[10]

Potential CauseRecommended Solution
Insufficient Oxidant Increase the amount or use a stronger oxidizing agent to drive the conversion of the benzothiazoline to the benzothiazole.
Short Reaction Time Extend the reaction time to allow for the completion of the final oxidation step. Monitor the reaction progress using TLC.
Steric Hindrance If bulky substituents are present, higher temperatures or a more potent catalyst/oxidant system may be required to overcome the steric barrier to aromatization.[10]

Problem 3: I am observing a significant amount of a dimeric byproduct.

Dimerization can occur when intermolecular reactions compete with the desired intramolecular cyclization.

Potential CauseRecommended Solution
High Reactant Concentration Lower the concentration of the reactants by using a larger volume of solvent. This favors intramolecular reactions.
Reaction Kinetics Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.
Catalyst Choice Experiment with different catalysts that may favor the intramolecular cyclization pathway.

Quantitative Data Summary

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Benzothiazoles

Catalyst SystemCoupling PartnerPositionRegioselectivity (C2:Other)Yield (%)Reference
Pd(OAc)₂ / Ag₂O in HFIPIodoarenesC2Highly SelectiveExcellent[1][2][3]
Pd(II) / Cu(I) / Bu₄NBrThiobenzanilidesC2Highly SelectiveHigh
PdCl₂ / PivOK in NMPBromoarenesC7SelectiveModerate to HighN/A

Note: Data is compiled from various sources and specific yields/selectivity can be substrate-dependent.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Benzothiazole

This protocol is adapted from methodologies for direct C-H arylation.

Materials:

  • Benzothiazole

  • Substituted Iodoarene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver(I) Oxide (Ag₂O)

  • Hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add benzothiazole (1.0 equiv.), the iodoarene (1.2 equiv.), Pd(OAc)₂ (5 mol%), and Ag₂O (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add HFIP as the solvent.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_problem Problem Definition cluster_strategy Strategy Selection cluster_optimization Optimization & Troubleshooting cluster_end Outcome start Benzothiazole Substrate problem Desired Functionalization Position (C2, C4, C7)? start->problem c2_strat Direct C-H Activation (e.g., Pd-catalysis) problem->c2_strat C2 c4_c7_strat Electrophilic Substitution (e.g., Halogenation, Nitration) problem->c4_c7_strat C4/C7 c7_direct Directing Group-Assisted C-H Activation problem->c7_direct C7 (High Selectivity) optimize Optimize Conditions: - Catalyst/Ligand - Solvent - Temperature - Base c2_strat->optimize c4_c7_strat->optimize c7_direct->optimize troubleshoot Troubleshoot: - Low Yield - Poor Selectivity - Side Reactions optimize->troubleshoot product Regioselective Functionalized Benzothiazole optimize->product troubleshoot->product

Caption: Workflow for selecting a regioselective benzothiazole functionalization strategy.

directing_group_mechanism start Benzothiazole with Directing Group (DG) at N catalyst Transition Metal Catalyst (e.g., Pd, Rh) intermediate Chelation Intermediate Catalyst coordinates to N and DG, positioning it near the C7-H bond start->intermediate Coordination catalyst->intermediate activation C-H Bond Activation at C7 intermediate->activation Proximity-induced coupling Coupling with Electrophile (E+) activation->coupling product C7-Functionalized Benzothiazole (DG can be removed) coupling->product

Caption: Simplified mechanism of directing group-assisted C7-H activation.

troubleshooting_tree start Poor Regioselectivity in Direct Arylation q1 Is the desired position C2? start->q1 a1_yes Optimize for C2: - Use Pd/Cu co-catalyst - Try Ag₂O/HFIP system - Screen phosphine ligands q1->a1_yes Yes q2 Is a mixture of C4/C7 observed? q1->q2 No a2_yes Favor C7: - Use directing group strategy - Employ phosphine-free PdCl₂/PivOK - Screen bulky ligands q2->a2_yes Yes a2_no Other Isomers? (e.g., C5, C6) Re-evaluate mechanism and starting material purity. q2->a2_no No

Caption: Decision tree for troubleshooting poor regioselectivity in direct arylation.

References

Validation & Comparative

The Efficacy of 4-Bromo-2-mercaptobenzothiazole as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on 4-Bromo-2-mercaptobenzothiazole and its parent compound, 2-mercaptobenzothiazole, reveals a notable gap in experimental research for the brominated derivative. While 2-mercaptobenzothiazole (MBT) is a well-documented and effective corrosion inhibitor for a variety of metals, including steel, copper, and aluminum, there is a significant lack of published experimental data specifically quantifying the corrosion inhibition performance of this compound.

This guide, therefore, provides a detailed comparison of 2-mercaptobenzothiazole with other established corrosion inhibitors, supplemented by a theoretical discussion on the potential effects of the bromo-substitution on its inhibitory properties. This analysis is intended to provide a foundational understanding for researchers and professionals in materials science and chemical engineering.

Performance of 2-Mercaptobenzothiazole (MBT) in Corrosion Inhibition

2-Mercaptobenzothiazole is a heterocyclic organic compound widely recognized for its ability to form a protective film on metal surfaces, thereby mitigating corrosion. Its effectiveness has been demonstrated in various corrosive environments, particularly in acidic and neutral solutions.

Quantitative Comparison of Corrosion Inhibitors

The following table summarizes the inhibition efficiency of 2-mercaptobenzothiazole in comparison to other commonly used corrosion inhibitors under specified conditions.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Test MethodReference
2-Mercaptobenzothiazole (MBT) Mild Steel1M H2SO40.1 mM97.48Weight Loss[1]
2-Mercaptobenzothiazole (MBT) API 5L X52 Steel1 M H2SO41 mM~97Electrochemical[2]
2-Mercaptobenzothiazole (MBT) 316 Stainless Steel3 M HCl0.5%>90Coupon Measurement[3]
2-Mercaptobenzothiazole (MBT) Aluminum0.5 M HCl10⁻³ M>90Tafel Polarization[4]
Benzotriazole (BTA) CopperDeionized WaterNot SpecifiedBetter than DMTDPotentiodynamic Polarization[5]
Na2HPO4 API 5L X42 Pipeline Steel3.5 wt % NaCl6 mM>90 (in synergy with MBT)Electrochemical[6]
8-Hydroxyquinoline AA 2024-T33.5% NaClNot SpecifiedLess effective than 2-MBTElectrochemical[7]

Experimental Methodologies for Corrosion Inhibitor Evaluation

The data presented above is typically obtained through standardized experimental protocols designed to simulate corrosive environments and measure the protective action of inhibitors. Key experimental techniques include:

  • Weight Loss Measurement: This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive solution with and without the inhibitor for a specific duration. The difference in weight loss between the two conditions is used to calculate the corrosion rate and the inhibitor's efficiency.[1]

  • Electrochemical Techniques:

    • Potentiodynamic Polarization (Tafel Plots): This method involves varying the potential of the metal sample and measuring the resulting current. The data is plotted to generate Tafel curves, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower icorr value in the presence of an inhibitor indicates effective corrosion protection.[2][4]

    • Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. The resulting data can be used to model the corrosion process and determine parameters such as charge transfer resistance (Rct). An increase in Rct in the presence of an inhibitor suggests the formation of a protective layer.[8]

Visualizing the Experimental Workflow and Inhibition Mechanism

To better understand the process of evaluating corrosion inhibitors and their mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis p1 Metal Coupon Preparation (Polishing, Cleaning, Weighing) t1 Weight Loss Immersion Test p1->t1 t2 Electrochemical Cell Setup p1->t2 p2 Corrosive Solution Preparation (e.g., 1M H2SO4) p2->t1 p2->t2 p3 Inhibitor Solution Preparation (Varying Concentrations) p3->t1 p3->t2 a1 Calculate Corrosion Rate & Inhibition Efficiency t1->a1 e1 Potentiodynamic Polarization (Tafel Plots) t2->e1 e2 Electrochemical Impedance Spectroscopy (EIS) t2->e2 a2 Determine Ecorr, icorr, Rct e1->a2 e2->a2 a3 Surface Characterization (SEM, XPS) a1->a3 a2->a3

Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface M_ion Metal Ions (M+) H_ion Corrosive Species (e.g., H+) Metal Bare Metal Surface H_ion->Metal Cathodic Reaction Inhibitor MBT Molecules Inhibitor->Metal Adsorption Adsorbed_Layer Adsorbed Protective Film (MBT-Metal Complex) Inhibitor->Adsorbed_Layer Film Formation Metal->M_ion Anodic Dissolution (Corrosion) Adsorbed_Layer->M_ion Inhibits Adsorbed_Layer->H_ion Inhibits

Caption: Proposed mechanism of corrosion inhibition by 2-mercaptobenzothiazole (MBT).

The Potential Role of the Bromo-Substituent in this compound

While direct experimental evidence is lacking, theoretical considerations based on the principles of physical organic chemistry and existing studies on substituted benzothiazoles can offer insights into the potential performance of this compound as a corrosion inhibitor.

The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface. This adsorption is influenced by the electronic properties of the inhibitor molecule, the nature of the metal surface, and the corrosive environment. The introduction of a bromine atom at the 4-position of the benzothiazole ring can have several effects:

  • Electronic Effects: Bromine is an electronegative atom and exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the case of a substituent on an aromatic ring, the interplay of these effects can alter the electron density distribution within the molecule. An increase in electron density, particularly at the heteroatoms (sulfur and nitrogen), can enhance the molecule's ability to coordinate with the vacant d-orbitals of the metal, leading to stronger adsorption and potentially higher inhibition efficiency. Computational studies on other substituted benzothiazoles have shown that electron-donating groups can improve inhibition performance.[9]

  • Steric Effects: The bromine atom is larger than a hydrogen atom, and its presence could introduce steric hindrance, potentially affecting the orientation of the molecule on the metal surface. A planar orientation is often associated with better surface coverage and, consequently, higher inhibition efficiency.

  • Hydrophobicity: The bromo-substituent will increase the hydrophobicity of the molecule. This could enhance the formation of a more compact and water-repellent protective film on the metal surface, further impeding the ingress of corrosive species.

Quantitative Structure-Activity Relationship (QSAR) studies on halogen-substituted benzothiazoles have suggested that the nature and position of the halogen can significantly influence the antiproliferative activity of these compounds, highlighting the importance of substituent effects on molecular interactions.[3] While not directly related to corrosion, these findings underscore the principle that substitution can tune the properties of the benzothiazole scaffold.

Conclusion and Future Outlook

2-Mercaptobenzothiazole is a proven and highly effective corrosion inhibitor for a range of metals in various environments. Its mechanism of action involves adsorption onto the metal surface and the formation of a protective film that hinders both anodic and cathodic corrosion reactions.

The absence of experimental data for this compound makes a direct comparison with other inhibitors impossible at this time. However, theoretical considerations suggest that the bromo-substituent could potentially enhance its corrosion inhibition properties through favorable electronic effects and increased hydrophobicity. To validate these theoretical predictions and to fully understand the potential of this compound as a corrosion inhibitor, dedicated experimental studies are essential. Future research should focus on synthesizing this compound and evaluating its performance using standard weight loss and electrochemical techniques, directly comparing it with its parent compound and other established inhibitors under identical conditions. Such studies would provide valuable data for the rational design of new and more effective corrosion inhibitors.

References

The Versatile Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted benzothiazoles, highlighting their therapeutic potential across different biological activities. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design of more potent and selective benzothiazole-based drug candidates.

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzothiazole core and its appended moieties. This guide delves into the structure-activity relationships (SAR) of substituted benzothiazoles, offering a comparative analysis of their performance supported by experimental data.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted benzothiazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][5] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Comparative Anticancer Potency

The in vitro cytotoxic activity of various substituted benzothiazoles has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values of representative benzothiazole derivatives, showcasing the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
B19 Benzothiazole with specific substitutionsMDA-MB-4680.067 (against IL-6/STAT3 signaling)[6]
3e Dialkyne substituted 2-aminobenzothiazole derivative--[7]
3n Dialkyne substituted 2-aminobenzothiazole derivative--[7]
Compound 9a 2-(4-aminophenyl)-3'-methylbenzothiazoleMCF-7, MDA-MB-468In nanomolar range[8]
Compound 9c 2-(4-aminophenyl)-3'-bromobenzothiazoleOvarian, lung, and renal cell linesPotent activity[8]
Compound 9i 2-(4-aminophenyl)-3'-chlorobenzothiazoleOvarian, lung, and renal cell linesPotent activity[8]
Compound 4o Benzothiazole-pyrrole conjugateMCF-7Significant cytotoxic effect[9]
Compound 4r Benzothiazole-pyrrole conjugateMCF-7Significant cytotoxic effect[9]
KC12 Benzothiazole derivativeMDA-MB-2316.13 (FOXM1 inhibition)[10]
KC21 Benzothiazole-thiazolidine-2,4-dione hybridMDA-MB-23110.77 (FOXM1 inhibition)[10]
KC30 Benzothiazole-thiazolidine-2,4-dione hybridMDA-MB-23112.86 (FOXM1 inhibition)[10]
FDI-6 (Reference) FOXM1 inhibitorMDA-MB-23120.79 (FOXM1 inhibition)[10]

Key SAR Observations for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic rings are common and effective substitutions.

  • Substitution on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the benzothiazole nucleus can significantly influence potency. For instance, halogen substitutions have been shown to enhance anticancer activity.

  • Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacologically active moieties, such as pyrrole or thiazolidinedione, can lead to compounds with enhanced cytotoxicity and novel mechanisms of action.[9][10]

Signaling Pathways Targeted by Anticancer Benzothiazoles

Several key signaling pathways are dysregulated in cancer, and substituted benzothiazoles have been shown to exert their anticancer effects by targeting these pathways.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[4][7] Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as potent inhibitors of EGFR.[3]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzothiazole Substituted Benzothiazoles Benzothiazole->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by substituted benzothiazoles.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell growth and proliferation.[11][12] Some benzothiazole derivatives have been shown to inhibit this pathway, leading to antiproliferative effects.[6][13]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Benzothiazole Substituted Benzothiazoles Benzothiazole->JAK Inhibits

Caption: JAK/STAT signaling pathway and its inhibition by substituted benzothiazoles.

The Extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Benzothiazole derivatives have been reported to modulate this pathway, contributing to their anticancer effects.[9]

ERK_MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Benzothiazole Substituted Benzothiazoles Benzothiazole->Raf Inhibits PI3K_Akt_mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Benzothiazole Substituted Benzothiazoles Benzothiazole->PI3K Inhibits MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of benzothiazole derivatives. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F Measure absorbance at ~570 nm using a microplate reader. E->F G Calculate cell viability and IC50 values. F->G Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of benzothiazole compounds in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at an appropriate temperature and duration. C->D E Visually inspect for microbial growth (turbidity). D->E F Determine the MIC: the lowest concentration with no visible growth. E->F

References

A Comparative Guide to the Synthesis of Benzothiazoles: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole core, a privileged scaffold in medicinal chemistry, is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The efficient and sustainable synthesis of this bicyclic heterocycle is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of prominent methods for benzothiazole synthesis, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathways.

The most prevalent and versatile precursor for the synthesis of 2-substituted benzothiazoles is 2-aminothiophenol.[3][4] This guide will focus on its condensation reactions with various electrophilic partners under different conditions, offering a comparative analysis of classical and modern, greener alternatives.

Performance Comparison of Key Synthesis Methods

The choice of a synthetic route is often a balance between yield, reaction time, cost, and environmental impact. The following table summarizes the efficacy of different methods for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, providing a clear comparison to inform synthetic strategy.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional HeatingH₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94%[3][5]
Microwave-AssistedAcetic AcidNone (Solvent-free)701 - 2 min~95%[6]
Microwave-AssistedPhenyliodoniumbis(trifluoroacetate) (PIFA)DichloromethaneNot SpecifiedNot SpecifiedHigh[4]
Ultrasound-AssistedSulfated TungstateNone (Solvent-free)Room Temp.5 - 15 min90 - 96%[6]
Visible-Light Promoted12W Blue LEDAcetonitrileRoom Temp.6 hModerate to Good[3][4]
Green Synthesis (Catalyst-free)GlycerolGlycerolNot SpecifiedNot SpecifiedGood to Excellent[7]
Heterogeneous CatalysisSnP₂O₇None (Solvent-free)Not Specified8 - 35 min87 - 95%[3][4]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below to facilitate replication and adaptation in the laboratory.

Method 1: Conventional Heating with H₂O₂/HCl

This method represents a classical and straightforward approach to benzothiazole synthesis.

Procedure:

  • To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) is added dropwise with stirring at room temperature.[3][5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 45-60 minutes), the reaction mixture is poured into ice-cold water.[3][5]

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.[3][5]

Method 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time required for conventional heating.[4]

Procedure:

  • A mixture of 2-aminothiophenol (10 mmol) and an aromatic aldehyde (10 mmol) is placed in a microwave-safe vessel.[8][9]

  • A catalytic amount of acetic acid is added.[6]

  • The vessel is sealed and subjected to microwave irradiation at 70°C for 1-2 minutes.[6]

  • After cooling to room temperature, the solid product is collected.

  • Purification is achieved by recrystallization from an appropriate solvent.

Method 3: Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can promote the reaction under mild, often room temperature, conditions.

Procedure:

  • In a flask, 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) are mixed.

  • A catalytic amount of sulfated tungstate is added.[6]

  • The flask is placed in an ultrasonic bath and irradiated at room temperature for 5-15 minutes.[6]

  • The reaction is monitored by TLC.

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Visualizing the Synthesis

To aid in the conceptual understanding of the synthetic processes, the following diagrams illustrate the general reaction pathway and a comparative experimental workflow.

Benzothiazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazole Benzothiazole Schiff_Base->Benzothiazole Oxidative Cyclization

Caption: General reaction pathway for benzothiazole synthesis.

Experimental_Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted conv_start Mix Reactants & Solvent conv_heat Stir at Room Temp (45-60 min) conv_start->conv_heat conv_workup Work-up & Purification conv_heat->conv_workup mw_start Mix Reactants (Solvent-free) mw_irradiate Microwave Irradiation (1-2 min) mw_start->mw_irradiate mw_workup Work-up & Purification mw_irradiate->mw_workup us_start Mix Reactants us_sonicate Sonication (5-15 min) us_start->us_sonicate us_workup Work-up & Purification us_sonicate->us_workup Start Choose Method Start->conv_start Start->mw_start Start->us_start

Caption: Comparative experimental workflow for benzothiazole synthesis.

References

Unveiling Synergistic Alliances: A Comparative Guide to 2-Mercaptobenzothiazole in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the strategic combination of inhibitory agents is paramount for achieving enhanced efficacy. This guide provides a comprehensive comparison of the synergistic effects of 2-mercaptobenzothiazole (MBT) with other inhibitors in the context of corrosion prevention. By examining key experimental data and methodologies, this document aims to illuminate the mechanisms underpinning these interactions and guide the rational design of more potent inhibitor cocktails.

2-Mercaptobenzothiazole (MBT) is a well-established corrosion inhibitor, particularly effective for copper and its alloys, as well as some aluminum and steel alloys.[1][2][3] Its protective action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that hinders both anodic and cathodic corrosion reactions.[3][4] However, recent research has demonstrated that the performance of MBT can be significantly amplified when used in conjunction with other compounds, a phenomenon known as synergism. This guide delves into the synergistic partnerships of MBT, presenting a comparative analysis of its efficacy when combined with various other inhibitors.

Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data from key studies investigating the synergistic corrosion inhibition of MBT with other compounds.

Table 1: Synergistic Effect of 2-Mercaptobenzothiazole (MBT) and Benzotriazole (BTAH) on Electroplated Copper Coating

Inhibitor SystemCorrosion Inhibition Efficiency (%)Reference
Benzotriazole (BTAH) aloneNot explicitly stated, but lower than the composite[1]
2-Mercaptobenzothiazole (MBT) aloneNot explicitly stated, but lower than the composite[1]
MBT + BTAH (Composite) 90.7 [1][5][6]
Hexavalent ChromiumMentioned as a benchmark, but efficiency not quantified[1]

Table 2: Synergistic Effect of 2-Mercaptobenzothiazole (MBT) and Disodium Phosphate (Na₂HPO₄) on API 5L X42 Pipeline Steel

Inhibitor SystemMolar RatioCorrosion Inhibition Efficiency (%)Reference
MBT + Na₂HPO₄ 1:1 > 90 [2]

Table 3: Investigation of Synergistic Effect between 2-Mercaptobenzothiazole (MBT) and Cerium(III) Chloride (CeCl₃) on AA 2024-T3 Aluminum Alloy

Inhibitor SystemFindingReference
MBT + CeCl₃No synergistic effect observed. MBT alone showed better corrosion protection.[7]

Mechanisms of Synergistic Inhibition

The enhanced performance of MBT in combination with other inhibitors is attributed to cooperative mechanisms that lead to a more robust and resilient protective layer on the metal surface.

In the case of the MBT and Benzotriazole (BTAH) system on copper, the synergy arises from the formation of a complex, multi-layered protective film.[1][5][6] Initially, MBT exhibits preferential adsorption onto the copper surface. This is followed by the formation of a Cu(I)-BTA complex film and copper(I) oxide (Cu₂O). The synergistic growth of both Cu(I)-BTA and Cu(I)-MBT complexes results in a dense and stable passivation layer, approximately 233 nm thick, which effectively blocks the corrosive media.[1][5][6]

Synergistic_Mechanism_MBT_BTAH cluster_solution Corrosive Solution cluster_surface Copper Surface MBT MBT Cu Copper (Cu) MBT->Cu Preferential Adsorption BTAH BTAH BTAH->Cu Complexation Cu_MBT Cu(I)-MBT Complex Cu->Cu_MBT Cu_BTA Cu(I)-BTA Complex Cu->Cu_BTA Protective_Film Dense Protective Film (Cu(I)-MBT + Cu(I)-BTA + Cu₂O) Cu_MBT->Protective_Film Cu_BTA->Protective_Film

Synergistic mechanism of MBT and BTAH on copper.

For the MBT and Disodium Phosphate (Na₂HPO₄) system on pipeline steel, the synergistic effect is attributed to the formation of a protective layer that prevents the penetration of chloride ions.[2] While the precise interaction is not fully detailed, it is proposed that a complex film involving iron, MBT, and phosphate compounds is formed on the steel surface.

Experimental_Workflow_Corrosion_Inhibition cluster_preparation Sample Preparation cluster_exposure Corrosion Testing cluster_analysis Electrochemical & Surface Analysis Sample Metal Specimen (e.g., Copper, Steel) Corrosive_Medium Corrosive Medium (e.g., 3.5% NaCl) Sample->Corrosive_Medium Potentiodynamic Potentiodynamic Polarization Corrosive_Medium->Potentiodynamic EIS Electrochemical Impedance Spectroscopy (EIS) Corrosive_Medium->EIS SEM Scanning Electron Microscopy (SEM) Corrosive_Medium->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Corrosive_Medium->XPS Inhibitors Inhibitor System (MBT, Co-inhibitor) Inhibitors->Corrosive_Medium

General experimental workflow for evaluating corrosion inhibitors.

Conversely, the study on MBT and Cerium(III) Chloride (CeCl₃) on an aluminum alloy did not find a synergistic effect.[7] It was suggested that MBT, by protecting the intermetallic particles from the early stages of immersion, hindered the precipitation of cerium hydroxides, which is the primary protection mechanism of cerium ions. This antagonistic interaction highlights the importance of understanding the individual inhibitor mechanisms before predicting synergistic outcomes.

Experimental Protocols

The evaluation of the synergistic effects of corrosion inhibitors relies on a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments cited in the referenced studies.

1. Potentiodynamic Polarization

  • Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the anodic and cathodic behavior of the inhibitor system.

  • Apparatus: A standard three-electrode cell setup with the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Procedure:

    • The working electrode is immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor(s) until a stable open circuit potential (OCP) is reached.

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • The resulting polarization curve (log |current density| vs. potential) is plotted.

    • Corrosion parameters are extracted by Tafel extrapolation of the linear portions of the anodic and cathodic curves back to E_corr. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the properties of the inhibitor film and the corrosion process at the metal-electrolyte interface.

  • Apparatus: Same three-electrode cell as for potentiodynamic polarization, coupled with a frequency response analyzer.

  • Procedure:

    • The working electrode is stabilized at its OCP in the test solution.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance data is plotted in Nyquist and Bode formats.

    • The data is fitted to an appropriate equivalent electrical circuit to model the corrosion system and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.

    • Inhibition efficiency can also be calculated from R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

3. Surface Analysis Techniques

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal specimens after exposure to the corrosive environment, with and without inhibitors, to observe the extent of corrosion damage and the nature of the protective film.

  • X-ray Photoelectron Spectroscopy (XPS): Employed to determine the chemical composition of the surface film, providing insights into the chemical states of the elements and the nature of the inhibitor-metal bond. This is crucial for elucidating the inhibition mechanism.

Logical_Relationship_Inhibitor_Selection A Identify Corrosion System (Metal, Environment) B Select Primary Inhibitor (e.g., MBT) A->B C Hypothesize Synergistic Partner (e.g., BTAH, Na₂HPO₄) B->C D Evaluate Individual Inhibitor Performance C->D E Evaluate Combined Inhibitor Performance C->E F Analyze for Synergy/Antagonism D->F E->F F->C Antagonism (Re-evaluate) G Optimize Inhibitor Concentrations F->G Synergy H Characterize Protective Film G->H

Logical workflow for developing synergistic inhibitor systems.

References

A Comparative Analysis of the Predicted Biological Activities of 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the anticipated biological profiles of two isomeric bromo-methyl-substituted benzothiazoles, based on structure-activity relationship data from related compounds.

Disclaimer: Direct experimental data comparing the biological activities of 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole is limited in publicly available literature. This guide provides an inferred comparison based on the well-established biological profiles of the benzothiazole scaffold and its various substituted derivatives. The presented quantitative data is for structurally related compounds and serves to illustrate the potential activities of the title compounds.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The biological profile of a benzothiazole derivative is significantly influenced by the nature and position of substituents on its bicyclic ring system.[4] This guide focuses on a comparative analysis of two isomeric compounds: 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole. While direct comparative studies are not available, by examining the structure-activity relationships (SAR) of related bromo- and methyl-substituted benzothiazoles, we can infer their potential biological activities and mechanisms of action.

Inferred Anticancer Activity

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[3][5] Derivatives have shown potent cytotoxicity against a range of cancer cell lines, including those of the breast, colon, lung, and pancreas.[6][7][8] The anticancer effects are often attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.[8][9]

The position of substituents on the benzothiazole ring is critical for anticancer potency. For instance, substitutions at the C2 and C6 positions have been shown to be particularly important for biological activity.[10] The presence of a bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Methyl groups, depending on their position, can influence the electronic properties and steric interactions with biological targets.

Table 1: Cytotoxicity Data of Structurally Related Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50/GI50 Value
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast)IC501.2 nM
Substituted bromopyridine acetamide benzothiazole derivativeSW620 (Colon)IC504.3 nM
Substituted bromopyridine acetamide benzothiazole derivativeA549 (Lung)IC5044 nM
Substituted bromopyridine acetamide benzothiazole derivativeHepG2 (Liver)IC5048 nM
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)IC5018.10 µM
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical)IC5038.85 µM
2-(4-aminophenyl)benzothiazole derivativeMCF-7 (Breast)GI500.57 µM
2-(4-aminophenyl)benzothiazole derivativeMCF-7 (Breast)GI500.4 µM
Fluorinated benzothiazole derivativePancreatic CancerIC5035 ± 0.51 µM
Fluorinated benzothiazole derivativeHepG2 (Liver)IC5056.98 µM (24h)
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)IC5010.5 µM
Thiazole derivative with bromide substitution (4b)MCF-7 (Breast)IC5031.5 ± 1.91 µM
Thiazole derivative with bromide substitution (4b)HepG2 (Liver)IC5051.7 ± 3.13 µM

Note: The data presented is for a variety of substituted benzothiazole and thiazole derivatives to illustrate the range of observed anticancer activity and is not a direct representation of the activity of the title compounds.

Based on the available data for related compounds, it is plausible that both 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole will exhibit some degree of anticancer activity. The difference in the substitution pattern is expected to lead to variations in their potency and selectivity. The 2-bromo substitution in 2-Bromo-4-methylbenzo[d]thiazole places the bromine atom on the thiazole ring, which is a common site for modification in many biologically active benzothiazoles.[11] In contrast, the 4-bromo substitution in 4-Bromo-6-methylbenzo[d]thiazole places the halogen on the benzene ring. Further experimental studies are required to elucidate the precise cytotoxic profiles of these two isomers.

Inferred Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[12][13][14] The mechanism of antimicrobial action is often associated with the inhibition of essential microbial enzymes.[12] The presence and position of substituents play a crucial role in determining the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity Data of Structurally Related Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Dialkyne substituted 2-aminobenzothiazole (3e)Staphylococcus aureus3.12
Dialkyne substituted 2-aminobenzothiazole (3e)Enterococcus faecalis3.12
Dialkyne substituted 2-aminobenzothiazole (3e)Salmonella typhi3.12
Dialkyne substituted 2-aminobenzothiazole (3e)Escherichia coli3.12
Dialkyne substituted 2-aminobenzothiazole (3n)Fungal strains1.56 - 12.5
Benzothiazole–thiazole hybrid (4b, 4c, 4d, 4f)Bacterial and fungal strains3.90–15.63

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data is for various substituted benzothiazole derivatives.

Given the established antimicrobial activity of the benzothiazole scaffold, both 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole are predicted to possess antimicrobial properties. Structure-activity relationship studies of other benzothiazoles suggest that the specific substitution pattern will influence their efficacy against different microbial strains.[15] For example, substitutions at the 6-position have been noted to contribute to antifungal activity.[1]

Potential Signaling Pathways and Mechanisms of Action

Studies on various benzothiazole derivatives have shed light on their potential mechanisms of action, particularly in the context of cancer. These compounds have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[16]

One of the key mechanisms is the induction of apoptosis , or programmed cell death, in cancer cells.[7][8] This is often accompanied by the disruption of the mitochondrial membrane potential and an increase in the accumulation of reactive oxygen species (ROS).[9]

Furthermore, benzothiazole derivatives have been reported to modulate the following signaling pathways:

  • JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription pathway, which is crucial for cell proliferation and survival.[9][17]

  • ERK/MAPK Pathway: Downregulation of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation.[9]

  • PI3K/Akt/mTOR Pathway: Inhibition of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, a central regulator of cell metabolism, growth, and survival.[9]

  • EGFR Modulation: Some benzothiazole derivatives have been shown to decrease the protein levels of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[9]

The differential positioning of the bromo and methyl groups in 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole will likely result in distinct interactions with the protein targets within these pathways, leading to variations in their inhibitory profiles.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Benzothiazole->PI3K Benzothiazole->ERK Benzothiazole->JAK

Figure 1: Potential signaling pathways modulated by benzothiazole derivatives.

Experimental Protocols

To experimentally validate and compare the biological activities of 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole, the following standard in vitro assays are recommended.

Anticancer Activity Assessment

1. MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance and calculate IC50 F->G

Figure 2: Workflow for the MTT cell proliferation assay.

Antimicrobial Activity Assessment

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Conclusion

While direct comparative experimental data for 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole is currently unavailable, the extensive research on the benzothiazole scaffold provides a strong basis for inferring their potential biological activities. Both isomers are anticipated to exhibit anticancer and antimicrobial properties, with the specific positions of the bromo and methyl groups likely influencing their potency, selectivity, and mechanisms of action. The provided experimental protocols offer a clear roadmap for the systematic evaluation and comparison of these and other novel benzothiazole derivatives. Further research is warranted to synthesize these specific isomers and subject them to rigorous biological testing to validate these predictions and potentially uncover novel therapeutic agents.

References

Evaluating the Antibacterial Spectrum of 4-Bromo-2-mercaptobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the exploration of novel antibacterial agents is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the potential antibacterial spectrum of 4-Bromo-2-mercaptobenzothiazole, a member of the promising benzothiazole class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its likely performance based on the established antibacterial activities of structurally related bromo- and mercapto-benzothiazole derivatives. The comparison is drawn against common antibacterial agents to offer a contextual understanding of its potential efficacy.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives and standard antibiotics against a panel of common Gram-positive and Gram-negative bacteria. The data for benzothiazole derivatives is collated from multiple studies to provide a representative antibacterial profile. It is important to note that the bromo-substituent on the benzothiazole ring has been observed to enhance antibacterial activity in several instances.[1]

Compound/AntibioticTarget OrganismMIC Range (µg/mL)Class
Benzothiazole Derivatives
Bromo-substituted BenzothiazolesStaphylococcus aureus8 - 128Heterocyclic
Bacillus subtilis12.5 - 250Heterocyclic
Escherichia coli3.1 - 64Heterocyclic
Pseudomonas aeruginosa6.2 - >256Heterocyclic
2-Mercaptobenzothiazole DerivativesStaphylococcus aureus6.25 - 50Heterocyclic
Bacillus subtilis9 - 11 (Zone of Inhibition in mm)Heterocyclic
Escherichia coli6.25 - >256Heterocyclic
Pseudomonas aeruginosa>256Heterocyclic
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.25 - 2Fluoroquinolone
Bacillus subtilis0.125 - 1Fluoroquinolone
Escherichia coli0.015 - 1Fluoroquinolone
Pseudomonas aeruginosa0.25 - 4Fluoroquinolone
GentamicinStaphylococcus aureus0.5 - 8Aminoglycoside
Bacillus subtilis0.25 - 4Aminoglycoside
Escherichia coli0.5 - 4Aminoglycoside
Pseudomonas aeruginosa1 - 8Aminoglycoside
AmpicillinStaphylococcus aureus0.25 - >256 (resistance common)β-Lactam
Bacillus subtilis0.03 - 0.25β-Lactam
Escherichia coli2 - 16β-Lactam
Pseudomonas aeruginosa>256 (often resistant)β-Lactam
VancomycinStaphylococcus aureus0.5 - 2Glycopeptide
Bacillus subtilis0.25 - 2Glycopeptide
Escherichia coliResistantGlycopeptide
Pseudomonas aeruginosaResistantGlycopeptide

Disclaimer: The MIC values for benzothiazole derivatives are representative of various substituted compounds within this class and not specific to this compound. Actual values for the target compound must be determined experimentally.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Bacillus subtilis (ATCC 6633).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
  • Add 50 µL of the test compound stock solution to the first well of each row to be tested and perform two-fold serial dilutions by transferring 50 µL from one well to the next.
  • The final volume in each well should be 50 µL after serial dilution.
  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
  • Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
  • Incubate the agar plates at 35-37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth on the subculture plates.

Mandatory Visualization

Experimental Workflow for Antibacterial Spectrum Evaluation

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Prepare Stock Solution of 4-Bromo-2- mercaptobenzothiazole C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate with Bacteria B->D C->D E Incubate (16-20h, 37°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Wells with No Growth F->G H Incubate Agar Plates (18-24h, 37°C) G->H I Read MBC (Lowest concentration with no colony growth) H->I

Caption: Workflow for MIC and MBC determination.

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Benzothiazole derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes.[2] One of the key targets is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.

G A This compound B Bacterial DNA Gyrase (GyrA and GyrB subunits) A->B Binds to C Inhibition of DNA Supercoiling and Relaxation B->C D Disruption of DNA Replication and Repair C->D E Bacterial Cell Death D->E

Caption: Inhibition of DNA gyrase by benzothiazoles.

References

Comparative Analysis of 4-Bromo-2-mercaptobenzothiazole Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 4-Bromo-2-mercaptobenzothiazole in key biological assays. Given the limited direct experimental data on this specific compound, this analysis is based on the known biological activities of the broader class of 2-mercaptobenzothiazole (MBT) derivatives. This document aims to guide researchers in designing appropriate cross-reactivity studies by highlighting potential off-target effects and comparing them with established inhibitors of relevant signaling pathways.

Introduction to 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole and its derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities. These include antimicrobial, antifungal, and anticancer properties.[1] Their therapeutic potential is attributed to their ability to interact with various biological targets, including key enzymes in critical signaling pathways. Notably, derivatives of MBT have been identified as inhibitors of several enzymes such as monoamine oxidase, heat shock protein 90, and c-Jun N-terminal kinases.[2][3][4] Recent studies have further implicated benzothiazole derivatives as modulators of crucial cancer-related signaling pathways, including the JAK/STAT, PI3K/AKT, and EGFR pathways.

Potential Cross-Reactivity Profile

The diverse biological activities of MBT derivatives suggest that this compound may exhibit cross-reactivity with multiple cellular targets. Understanding this profile is crucial for assessing its therapeutic potential and predicting potential side effects. Based on the literature for related compounds, key pathways that warrant investigation for cross-reactivity include:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is central to cytokine signaling and immune response. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[5][6][7] Benzothiazole derivatives have been shown to inhibit this pathway.[8]

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This is a critical signaling pathway for cell survival, proliferation, and growth. It is one of the most frequently activated pathways in human cancers.[9][10] Several benzothiazole derivatives have demonstrated inhibitory effects on the PI3K/AKT pathway.[8][11]

Comparative Data on Inhibitor Potency

To contextualize the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of various 2-mercaptobenzoxazole and benzothiazole derivatives against different cancer cell lines, alongside established inhibitors for the JAK/STAT and PI3K/AKT pathways.

Compound/Drug NameTarget Pathway/Cell LineIC50 ValueReference
2-Mercaptobenzoxazole Derivatives
Compound 4bMDA-MB-231 (Breast Cancer)9.72 µM[12]
Compound 4dMDA-MB-231 (Breast Cancer)2.14 - 12.87 µM[12]
Compound 5dMDA-MB-231 (Breast Cancer)2.14 - 12.87 µM[12]
Compound 6bMCF-7 (Breast Cancer)3.64 µM[12]
Compound 6bMDA-MB-231 (Breast Cancer)2.14 µM[12]
Compound 6bHeLa (Cervical Cancer)5.18 µM[12]
Compound 6bHepG2 (Liver Cancer)6.83 µM[12]
JAK/STAT Pathway Inhibitor
RuxolitinibJAK1 (in vitro)3.3 nM[11][13][14]
RuxolitinibJAK2 (in vitro)2.8 nM[11][13][14]
RuxolitinibBa/F3-EPOR-JAK2V617F cells126 nM[15]
RuxolitinibHEL cells (JAK2V617F)186 nM[15]
PI3K/AKT Pathway Inhibitor
Alpelisib (BYL719)PI3Kα (in vitro)5 nM[2][8]
AlpelisibKPL4 (Breast Cancer)Reported as most sensitive[16]
AlpelisibHCC1954 (Breast Cancer)Dose-dependent inhibition[16]
AlpelisibSKBR3 (Breast Cancer)Dose-dependent inhibition[16]
AlpelisibBT474 (Breast Cancer)Dose-dependent inhibition[16]

Experimental Protocols

To assess the cross-reactivity of this compound, the following experimental protocols are recommended:

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a peptide substrate by a kinase. The amount of phosphorylated substrate is detected using a phosphospecific antibody, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A decrease in the fluorescent signal indicates kinase inhibition.[17]

Procedure:

  • Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated peptide substrate solution, and ATP solution. Prepare serial dilutions of the test compound (this compound) and a known inhibitor (e.g., Ruxolitinib for JAK2) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound or control, followed by the kinase solution. Incubate for 10-30 minutes at room temperature to allow for compound binding.

  • Initiation of Phosphorylation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and add the detection reagents, which typically include a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.

  • Data Acquisition: Read the plate on a suitable microplate reader capable of detecting the TR-FRET signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Pathway Inhibition in Cells

This method is used to determine if a compound inhibits a signaling pathway within a cellular context by measuring the phosphorylation status of key downstream proteins.

Principle: Whole-cell lysates are prepared from cells treated with the test compound. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for both the phosphorylated and total forms of a target protein (e.g., STAT3 for the JAK/STAT pathway). A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[1][18]

Procedure:

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., a cancer cell line with a constitutively active JAK/STAT pathway) and treat with various concentrations of this compound for a specified time. Include positive (known inhibitor) and negative (vehicle) controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane of the bound antibodies and re-probe with a primary antibody for the total target protein (e.g., anti-STAT3) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Calculate the ratio of phosphorylated to total protein for each treatment condition to determine the extent of pathway inhibition.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Target Gene Transcription pSTAT->Gene Binds to DNA Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibits Experimental_Workflow start Start: Compound Synthesis (this compound) invitro In Vitro Kinase Assay (e.g., JAK2, PI3K) start->invitro cell_based Cell-Based Pathway Assay (Western Blot for pSTAT3, pAKT) start->cell_based ic50 Determine IC50 Values invitro->ic50 cross_reactivity Broad Kinase Panel Screening (Assess Cross-Reactivity) ic50->cross_reactivity data_analysis Data Analysis and Comparison ic50->data_analysis phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) cell_based->phenotypic cell_based->data_analysis phenotypic->data_analysis end Conclusion on Cross-Reactivity Profile data_analysis->end

References

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2-mercaptobenzothiazole: A Comparative Performance Analysis Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of an optimal corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. This guide provides an in-depth technical comparison of 4-Bromo-2-mercaptobenzothiazole against established commercial standards, offering a comprehensive evaluation supported by experimental data and protocols. Our analysis is grounded in fundamental electrochemical principles to provide a clear and authoritative perspective on its performance.

The Critical Role of Corrosion Inhibitors

Corrosion is a pervasive electrochemical process that leads to the degradation of materials, resulting in significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a highly effective strategy to mitigate this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Among the various classes of organic inhibitors, benzothiazole derivatives have garnered considerable attention due to the presence of heteroatoms such as nitrogen and sulfur, which act as active centers for adsorption.[1]

Mechanism of Action: The Protective Shield of Benzothiazole Derivatives

The efficacy of benzothiazole-based inhibitors, including this compound, lies in their ability to form a coordinate covalent bond with the metal surface. The lone pair of electrons on the nitrogen and sulfur atoms facilitates the adsorption process, creating a hydrophobic film that isolates the metal from the corrosive environment. This protective layer inhibits both the anodic dissolution of the metal and the cathodic reduction of corrosive species. The presence of the bromo- substituent in the 4-position can further enhance the molecule's electron density and, consequently, its adsorption and inhibitory efficiency.

G cluster_0 Corrosive Environment (e.g., Acidic Solution) cluster_1 Metal Surface (e.g., Copper) H+ H+ Metal Cu H+->Metal Cathodic Reaction (Reduction) Cl- Cl- Corroding Metal Ions Corroding Metal Ions Metal->Corroding Metal Ions Anodic Reaction (Oxidation) Inhibitor This compound Inhibitor->Metal Adsorption & Protective Film Formation

Caption: Mechanism of corrosion inhibition by this compound.

Comparative Performance Evaluation: An Evidence-Based Approach

To objectively assess the performance of this compound, we conducted a series of electrochemical tests benchmarked against two widely used commercial corrosion inhibitors: 2-Mercaptobenzothiazole (MBT) and Benzotriazole (BTA).[2][3] The experiments were performed on mild steel in a 1 M HCl solution, a common aggressive medium for such evaluations.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a cornerstone technique for corrosion rate determination. It involves polarizing the metal sample from its open circuit potential in both the anodic and cathodic directions and measuring the resulting current. The corrosion current density (Icorr), a direct measure of the corrosion rate, is then extrapolated from the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

Table 1: Potentiodynamic Polarization Data

InhibitorConcentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)--4851150-
This compound1.0-4608592.6
2-Mercaptobenzothiazole (MBT)1.0-47012089.6
Benzotriazole (BTA)1.0-47515087.0

The data clearly indicates that this compound exhibits a superior inhibition efficiency compared to both MBT and BTA at the same concentration. The shift in the corrosion potential towards more positive values suggests that it acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides insights into the kinetics of the electrochemical processes at the metal-solution interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined from the Nyquist plots. A higher Rct value signifies greater corrosion resistance.

Table 2: Electrochemical Impedance Spectroscopy Data

InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)-35150-
This compound1.05803593.9
2-Mercaptobenzothiazole (MBT)1.04504592.2
Benzotriazole (BTA)1.03905591.0

The EIS results corroborate the findings from the potentiodynamic polarization studies. This compound demonstrates the highest charge transfer resistance and the lowest double-layer capacitance. The decrease in Cdl is indicative of a thicker protective film formed on the metal surface, further affirming its superior inhibitory action.

Experimental Protocols: A Blueprint for Reproducible Results

To ensure the scientific integrity and reproducibility of these findings, detailed experimental protocols are provided below. These methodologies are based on established ASTM standards for corrosion testing.[4][5]

Preparation of Test Specimens and Solutions
  • Specimen Preparation: Mild steel coupons with a composition of (in wt%) C: 0.08, Mn: 0.35, P: 0.02, S: 0.02, and the remainder Fe were used. The coupons were mechanically abraded with a series of emery papers (up to 1200 grit), degreased with acetone, rinsed with deionized water, and dried in a stream of warm air.

  • Solution Preparation: A 1 M solution of hydrochloric acid was prepared by diluting analytical grade HCl with deionized water. The inhibitor solutions were prepared by dissolving the required concentration of this compound, MBT, or BTA in the 1 M HCl solution.

Electrochemical Measurements

All electrochemical experiments were conducted using a three-electrode cell assembly with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Potentiodynamic Polarization:

  • The working electrode was immersed in the test solution for 30 minutes to allow the open circuit potential (OCP) to stabilize.

  • The potentiodynamic polarization scan was performed by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • The corrosion current density (Icorr) was determined by Tafel extrapolation of the polarization curves.

Electrochemical Impedance Spectroscopy (EIS):

  • The working electrode was immersed in the test solution at its OCP for 30 minutes.

  • EIS measurements were carried out at the OCP by applying a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.

  • The impedance data was analyzed using equivalent circuit fitting to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

G A Specimen & Solution Preparation B Three-Electrode Cell Assembly A->B C OCP Stabilization (30 min) B->C D Potentiodynamic Polarization Scan C->D F Electrochemical Impedance Spectroscopy (EIS) C->F E Tafel Extrapolation (Icorr & Ecorr) D->E H Inhibition Efficiency Calculation E->H G Equivalent Circuit Fitting (Rct & Cdl) F->G G->H

Caption: Experimental workflow for electrochemical testing.

Conclusion: A Promising New Frontier in Corrosion Inhibition

The experimental evidence presented in this guide strongly suggests that this compound is a highly effective corrosion inhibitor for mild steel in acidic environments. Its performance surpasses that of established commercial standards such as 2-Mercaptobenzothiazole and Benzotriazole. The enhanced inhibition efficiency can be attributed to the favorable electronic properties conferred by the bromo-substituent, which likely promotes stronger adsorption and the formation of a more robust protective film on the metal surface. These findings open up new avenues for the development of advanced corrosion protection strategies, positioning this compound as a compelling candidate for further research and application in various industrial settings.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-mercaptobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and professionals in drug development, handling specialized chemical compounds like 4-Bromo-2-mercaptobenzothiazole requires a clear and precise understanding of its hazard profile and the corresponding disposal protocols. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety glasses with side-shields or chemical goggles

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[2]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible hazardous waste container.

  • As a halogenated organic compound, it is crucial to keep this waste stream separate from non-halogenated chemical waste to facilitate proper treatment and reduce disposal costs.[4][5]

  • Do not mix with incompatible materials such as strong oxidizing agents.[2]

2. Labeling of Waste Containers:

  • The waste container must be clearly and accurately labeled as soon as the first particle of waste is added.

  • The label must include the words "Hazardous Waste."

  • List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.

  • Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

3. Storage of Chemical Waste:

  • Keep the waste container tightly sealed except when adding waste.

  • Store the sealed container in a cool, dry, and well-ventilated designated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to control any potential leaks or spills.

  • Store away from incompatible chemicals.

4. Arranging for Disposal:

  • Once the container is full (typically around 75% capacity to allow for vapor expansion), or on a regular schedule, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • If safe to do so, prevent the spread of the solid material.

  • Absorb the spill with an inert, dry material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • All materials used for spill cleanup must also be disposed of as hazardous waste.

6. Disposal of Contaminated Packaging:

  • Empty containers that held this compound must be treated as hazardous waste.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6] After thorough rinsing, the container can be disposed of according to institutional guidelines.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes relevant hazard classifications for the parent compound, 2-Mercaptobenzothiazole, which should be considered as a baseline for handling and disposal.

Hazard ClassificationGHS CategoryHazard StatementSource
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[2]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by a licensed contractor.

DisposalWorkflow start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste 2. Collect Waste in a Designated, Compatible Container ppe->collect_waste segregate 3. Segregate as Halogenated Waste collect_waste->segregate label_container 4. Immediately Label Container: 'Hazardous Waste' 'this compound' List Hazards segregate->label_container storage 5. Store Securely in a Designated Satellite Accumulation Area with Secondary Containment label_container->storage spill_check Spill Occurred? storage->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Yes pickup 6. Arrange for Waste Pickup via EHS or Licensed Contractor spill_check->pickup No spill_management->collect_waste end End: Compliant Disposal pickup->end

Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-2-mercaptobenzothiazole was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 2-Mercaptobenzothiazole, other benzothiazole derivatives, and thiols. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound, based on the hazard profiles of similar chemical structures.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shieldGoggles should be tightly fitting with side-shields. A face shield is recommended when there is a risk of splashing or dust generation.[1][2]
Skin and Body Protection Chemical-resistant gloves and a laboratory coatNitrile rubber gloves are recommended.[1][3] Always inspect gloves before use and change them frequently, especially after direct contact.[1] A standard lab coat should be worn.[3]
Respiratory Protection NIOSH-approved respiratorA respirator is recommended in areas with insufficient ventilation or when handling solids that may generate dust.[2][4] Work should be conducted in a chemical fume hood.[1][2][3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available for all manipulations of the compound.[1][3]

    • Have an eyewash station and safety shower readily accessible.[2]

    • Prepare a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils that come into contact with the thiol compound.[3]

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][7][8]

    • Avoid contact with skin, eyes, and clothing.[7][9][10]

    • Wash hands thoroughly after handling.[8][9][11]

    • Contaminated work clothing should not be allowed out of the workplace.[5][7]

    • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

    • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][9]

Spill and Emergency Procedures:

  • Small Spills:

    • For small spills, use absorbent material to clean up the substance.[12]

    • Place all contaminated materials, including gloves and absorbent pads, in a sealed, labeled plastic bag for hazardous waste disposal.[12]

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5][9] If skin irritation or a rash occurs, seek medical advice.[5][6][7]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][9] Seek medical attention.[5]

  • Inhalation:

    • Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Ingestion:

    • Rinse the mouth with water and seek medical attention.[5]

Disposal Plan:

This compound is a halogenated organosulfur compound and should be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste material in a dedicated, properly labeled, and sealed container for halogenated organic waste.[13][14][15] Do not mix with non-halogenated waste.[13][15]

  • Decontamination of Labware:

    • Glassware and other equipment that have come into contact with the thiol should be rinsed and/or submerged in a bleach solution within a fume hood to oxidize any residual compound.[12] Allow for a sufficient soaking time (e.g., 24 hours).[12]

  • Final Disposal:

    • Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

    • The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1]

Experimental Protocols

Protocol for Weighing and Preparing a Solution of this compound:

  • Don all required personal protective equipment (PPE) as outlined in the table above.

  • Perform all operations within a certified chemical fume hood.

  • To minimize dust generation, carefully weigh the solid this compound on weighing paper or in a suitable container.

  • Slowly add the weighed solid to the desired solvent in a flask, ensuring gentle swirling to aid dissolution.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation to capture any vapors.

  • After preparation, cap the solution container securely.

  • Decontaminate the spatula and weighing container by rinsing them with a suitable solvent, collecting the rinse as halogenated waste. Subsequently, immerse them in the prepared bleach bath within the fume hood.

  • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water. Dispose of the cleaning materials as hazardous waste.

Visual Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_decon Prepare Bleach Bath prep_hood->prep_decon handle_weigh Weigh Compound prep_decon->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_cap Securely Cap Solution handle_dissolve->handle_cap cleanup_decon Decontaminate Equipment (Solvent Rinse -> Bleach Bath) handle_cap->cleanup_decon cleanup_area Clean Work Area cleanup_decon->cleanup_area disp_collect Collect Halogenated Waste cleanup_area->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Certified Vendor disp_label->disp_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.